1-(4-Nitrophenyl)piperidine
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.9 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15441. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-(4-nitrophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-6-4-10(5-7-11)12-8-2-1-3-9-12/h4-7H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPLAXFUDTWHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70215942 | |
| Record name | 1-(4-Nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660400 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6574-15-8 | |
| Record name | 1-(4-Nitrophenyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6574-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-(4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006574158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6574-15-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15441 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Nitrophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70215942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-nitrophenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERIDINE, 1-(4-NITROPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRZ5EYH8V6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1-(4-Nitrophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Nitrophenyl)piperidine is a substituted aromatic piperidine that holds significance as a versatile chemical intermediate in the synthesis of various organic compounds. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed spectral analysis, and a well-documented experimental protocol for its synthesis. While the broader class of piperidine derivatives is known for a wide range of pharmacological activities, specific biological data for this compound is not extensively available in the public domain. This document aims to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Chemical and Physical Properties
This compound presents as a pale yellow solid.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use and theoretical calculations.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [2] |
| Molecular Weight | 206.24 g/mol | [2] |
| Melting Point | 104-106 °C | [2] |
| Boiling Point (Predicted) | 363.5 ± 25.0 °C | [2] |
| Density (Predicted) | 1.188 ± 0.06 g/cm³ | [2] |
| Solubility | 19.9 µg/mL (at pH 7.4) | [3] |
| pKa (Predicted) | 1.92 ± 0.20 | [2] |
| CAS Number | 6574-15-8 | [2] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. The following sections provide key spectral information.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum provides insight into the hydrogen atom environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.07 (d, J = 9 Hz) | Doublet | 2H | Ar-H (ortho to NO₂) |
| 6.77 (d, J = 9 Hz) | Doublet | 2H | Ar-H (ortho to piperidine) |
| 3.43 (t, J = 3 Hz) | Triplet | 4H | -CH₂- (adjacent to N) |
| 1.67 (m) | Multiplet | 6H | -CH₂- (piperidine ring) |
Solvent: CDCl₃, Frequency: 300 MHz[4]
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum reveals the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 155.28 | C (aromatic, attached to N) |
| 137.70 | C (aromatic, attached to NO₂) |
| 126.27 | 2C (aromatic, CH) |
| 112.20 | 2C (aromatic, CH) |
| 48.72 | 2C (-CH₂-, adjacent to N) |
| 25.66 | 2C (-CH₂-, piperidine ring) |
| 24.61 | C (-CH₂-, piperidine ring) |
Solvent: CDCl₃, Frequency: 75 MHz
Mass Spectrometry
Mass spectrometry data confirms the molecular weight and can provide information about the fragmentation pattern of the molecule.
| m/z | Interpretation |
| 206 | Molecular Ion [M]⁺ |
| 176 | [M - NO]⁺ |
| 160 | [M - NO₂]⁺ |
| 132 | [C₉H₁₀N]⁺ |
| 105 | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the nucleophilic aromatic substitution of 1-chloro-4-nitrobenzene with piperidine.
Materials:
-
1-Chloro-4-nitrobenzene
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Water (distilled)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of 1-chloro-4-nitrobenzene (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexane solvent system).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a pale yellow solid.
Biological Activity and Signaling Pathways
The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and neuroprotective effects.[5] These activities are often attributed to the ability of piperidine-containing molecules to modulate various cellular signaling pathways, such as STAT-3, NF-κB, and PI3K/Akt.
However, a comprehensive search of the current scientific literature did not yield specific studies detailing the biological activities or the direct modulation of signaling pathways by this compound itself. One study has reported the synthesis of a dimethoxy derivative of this compound as a precursor for potent bioreductive anti-cancer agents, suggesting the potential for this chemical scaffold in oncology research.[1] Further investigation is required to elucidate the specific pharmacological profile of this compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-(4-Nitrophenyl)piperidine (CAS: 6574-15-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)piperidine, a key chemical intermediate with the CAS number 6574-15-8. The document details its physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. A significant application of this compound is its role as a precursor in the synthesis of the anticoagulant drug Apixaban. While extensive data on its chemical characteristics are available, specific biological and toxicological studies on this compound are not widely reported in publicly accessible literature. This guide aims to serve as a valuable resource for professionals in research and development who are working with this compound.
Physicochemical Properties
This compound is a solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 6574-15-8 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Melting Point | 104-106 °C | N/A |
| Boiling Point | 363.5 °C at 760 mmHg | N/A |
| Appearance | Orange-yellow solid | N/A |
| Solubility | Information not readily available | N/A |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Source |
| ¹H NMR (400 MHz, CDCl₃) | 8.08–8.11 (d, J = 12.0 Hz, 2H), 6.77–6.80 (d, J = 12.0 Hz, 2H), 3.50 (m, 4H), 1.69 (m, 6H) | N/A |
| ¹³C NMR (100 MHz, CDCl₃) | 154.90, 137.41, 126.15, 112.48, 112.30, 48.38, 25.19, 24.24 | N/A |
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of this compound.[1] The electron ionization (EI) mass spectrum is available through the NIST WebBook.[1]
Infrared (IR) Spectroscopy
Specific infrared spectroscopy data for this compound was not found in the performed searches. However, characteristic peaks would be expected for the aromatic nitro group (around 1520 and 1340 cm⁻¹), C-N stretching, and aliphatic C-H stretching.
Synthesis and Reactivity
This compound is primarily synthesized via nucleophilic aromatic substitution. Its reactivity is characterized by the chemistry of the piperidine ring and the nitrophenyl group.
Synthetic Protocol
A common and efficient method for the synthesis of this compound involves the reaction of p-nitrochlorobenzene with piperidine.
Experimental Protocol: Synthesis of this compound
-
Reactants:
-
p-Nitrochlorobenzene (1.0 eq)
-
Piperidine (2.0 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
-
Procedure:
-
A mixture of p-nitrochlorobenzene, piperidine, and sodium carbonate is heated to reflux under a nitrogen atmosphere for 3 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Water is added to the reaction mixture.
-
The resulting solid is collected by filtration.
-
The collected solid is slurried in water again to afford this compound as an orange-yellow solid.
-
-
Yield: 98%
Reactivity
The chemical reactivity of this compound is influenced by its functional groups. The nitro group can be reduced to an amine, which is a key step in the synthesis of more complex molecules like Apixaban.[2] The electron-withdrawing nature of the nitrophenyl group also influences the reactivity of the piperidine ring.
Applications in Drug Development
The most prominent application of this compound is as a crucial intermediate in the synthesis of the direct oral anticoagulant, Apixaban.[2]
Biological and Toxicological Information
Conclusion
This compound is a well-characterized chemical intermediate with established physicochemical properties and synthetic routes. Its significance is underscored by its role in the manufacturing of the blockbuster anticoagulant, Apixaban. While its chemical profile is well-documented, a gap exists in the understanding of its specific biological and toxicological properties. This guide provides a consolidated resource for professionals requiring technical information on this compound, while also highlighting areas where further research may be warranted, particularly if there is potential for human exposure during manufacturing processes.
References
An In-Depth Technical Guide to the Molecular Structure and Properties of 1-(4-Nitrophenyl)piperidine
Abstract: This document provides a comprehensive technical overview of 1-(4-nitrophenyl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of piperidine, a recognized "privileged structure" in drug discovery, this compound serves as a versatile building block for the synthesis of novel therapeutic agents and other specialty chemicals.[1][2] This guide details its molecular structure, physicochemical properties, and spectroscopic data. Furthermore, it presents a detailed experimental protocol for its synthesis and outlines a general workflow for the evaluation of its biological potential, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound is an organic compound characterized by a piperidine ring N-substituted with a 4-nitrophenyl group. The presence of the electron-withdrawing nitro group on the phenyl ring and the saturated heterocyclic piperidine moiety defines its chemical reactivity and potential biological interactions. Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6574-15-8 | [3][4][5][6] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [3][4][5] |
| Molecular Weight | 206.24 g/mol | [3][6] |
| Appearance | Pale yellow solid | [3] |
| Melting Point | 104-106 °C | [3][6] |
| Boiling Point | 363.5 ± 25.0 °C (Predicted) | [6] |
| Density | 1.188 ± 0.06 g/cm³ (Predicted) | [6] |
Spectroscopic and Analytical Data
The structural confirmation of this compound is established through various spectroscopic techniques. The data from Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are particularly crucial for elucidating its molecular architecture.
-
¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons of the nitrophenyl group and the aliphatic protons of the piperidine ring. The downfield shift of the aromatic protons is indicative of the electron-withdrawing effect of the nitro group.
-
¹³C NMR: The carbon spectrum confirms the presence of eleven distinct carbon environments, corresponding to the molecular formula.
-
HRMS: High-resolution mass spectrometry provides an accurate mass measurement, confirming the elemental composition of the molecule.
Table 2: Spectroscopic Data for this compound
| Technique | Conditions | Key Signals and Interpretation |
| ¹H NMR | 300 MHz, CDCl₃ | δ 8.05-8.09 (m, 2H, Ar-H ortho to NO₂), 6.76-6.79 (m, 2H, Ar-H meta to NO₂), 3.43 (m, 4H, -CH₂-N-CH₂- of piperidine), 1.68 (m, 6H, other piperidine -CH₂-)[3] |
| ¹³C NMR | 75 MHz, CDCl₃ | δ 155.28, 137.70, 126.27 (2C), 112.20 (2C), 48.72 (2C), 25.66 (2C), 24.61[3] |
| HRMS-ESI | [M+H]⁺ | Calculated: 207.2490 (for C₁₁H₁₅N₂O₂), Measured: 207.2472[3] |
Synthesis and Reactivity
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution reaction. The general reactivity of the molecule is dictated by its two main functional components: the piperidine ring, which can undergo N-alkylation or oxidation, and the nitrophenyl group, where the nitro moiety can be reduced to an amine, providing a route to further functionalization.
A common and efficient method for synthesizing this compound involves the palladium-catalyzed reaction between 4-chloronitrobenzene and piperidine.[3]
Materials:
-
4-chloronitrobenzene (0.63 mmol)
-
Piperidine (0.75 mmol)
-
SS-Pd catalyst (containing 0.01 mmol Pd)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Water
Procedure:
-
A round-bottomed flask is charged with 4-chloronitrobenzene (100 mg, 0.63 mmol), piperidine (63.86 mg, 0.75 mmol), and the SS-Pd catalyst (284.5 mg).[3]
-
DMF is added as the solvent.[3]
-
The reaction mixture is heated to 80 °C and stirred magnetically for 6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, the mixture is cooled to room temperature.[3]
-
The mixture is diluted with water and extracted three times with ethyl acetate.[3]
-
The combined organic layers are concentrated to obtain the crude product.[3]
-
The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (90:10) eluent system to yield this compound as a pale yellow solid (86% yield).[3]
Biological Context and Potential Applications
The piperidine nucleus is a key structural motif in a wide range of pharmaceuticals and biologically active compounds, exhibiting properties such as anticancer, antiviral, and neuroprotective activities.[2][7] Compounds containing the piperidine moiety are known to interact with various biological targets. While specific signaling pathways for this compound are not extensively documented, its structure makes it a valuable candidate for screening in drug discovery programs. Its utility as a synthetic intermediate allows for the creation of diverse libraries of compounds for biological evaluation.[1]
A general workflow for assessing the biological activity of a novel synthetic compound like this compound is outlined below.
Conclusion
This compound is a well-characterized compound with defined physicochemical and spectroscopic properties. Its straightforward synthesis and the presence of reactive functional groups make it an important intermediate in the fields of medicinal chemistry and materials science. The established role of the piperidine scaffold in bioactive molecules underscores the potential of this and related compounds in future drug discovery and development efforts. This guide serves as a foundational resource for researchers working with this versatile molecular entity.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 6574-15-8 [chemicalbook.com]
- 4. Piperidine, 1-(4-nitrophenyl)- [webbook.nist.gov]
- 5. Piperidine, 1-(4-nitrophenyl)- [webbook.nist.gov]
- 6. 6574-15-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-(4-Nitrophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the primary synthetic pathways for 1-(4-nitrophenyl)piperidine, a key intermediate in pharmaceutical research and development. The document outlines the core methodologies, presents quantitative data for comparison, and provides detailed experimental protocols and mechanistic diagrams.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of more complex molecules with potential therapeutic applications. The efficient and scalable synthesis of this compound is therefore of significant interest. The primary methods for its preparation involve the formation of a carbon-nitrogen bond between a piperidine moiety and a 4-nitrophenyl group. This guide focuses on the two most prevalent and effective strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
Core Synthesis Pathways
The synthesis of this compound is predominantly achieved through two distinct chemical transformations. The choice of pathway often depends on the available starting materials, desired scale, and tolerance to specific reaction conditions.
-
Nucleophilic Aromatic Substitution (SNAr): This classical and often cost-effective method relies on the reaction of an electron-deficient aromatic ring with a nucleophile. The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) in the para position, activates the aryl halide towards nucleophilic attack by piperidine. The reaction proceeds via an addition-elimination mechanism.[1][2]
-
Buchwald-Hartwig Amination: A powerful and versatile cross-coupling reaction, the Buchwald-Hartwig amination utilizes a palladium catalyst with a suitable phosphine ligand to form a C-N bond between an aryl halide and an amine.[3][4] This method is known for its broad substrate scope and functional group tolerance, often providing high yields under relatively mild conditions.[3]
Data Presentation: Comparison of Synthesis Pathways
The following table summarizes quantitative data from representative examples of the synthesis of this compound and analogous compounds via the SNAr and Buchwald-Hartwig pathways.
| Pathway | Starting Material (Aryl) | Amine | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SNAr | 1,4-dimethoxy-2,5-dinitrobenzene | Piperidine | None | Piperidine (reflux) | 120-130 | 2 | 76 | [5] |
| SNAr | 4-Chloronitrobenzene | Piperazine | K₂CO₃ | DMF | 80 | 8 | 95 | [6] |
| Buchwald-Hartwig | 4-Chloroanisole | Piperidine | Pd(OAc)₂ / XPhos / NaOtBu | Toluene | 100 | 0.25 | 43 | [7] |
| Buchwald-Hartwig | 4-Bromoanisole | Piperidine | (NHC)Pd(allyl)Cl / NaOtBu | Toluene | 100 | 0.33 | 93 | [7] |
Experimental Protocols
Nucleophilic Aromatic Substitution (SNAr) Protocol
This protocol is a generalized procedure based on the reaction of a 4-halo-nitrobenzene with piperidine.
Materials:
-
4-Halonitrobenzene (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) (1.0 equiv)
-
Piperidine (2.0-4.0 equiv)
-
Potassium carbonate (K₂CO₃) (optional, as base, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-halonitrobenzene, piperidine, and the chosen solvent. If using a base like K₂CO₃, it should also be added at this stage.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid base was used, filter the mixture.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to yield pure this compound.
Buchwald-Hartwig Amination Protocol
This protocol provides a general guideline for the palladium-catalyzed coupling of a 4-halonitrobenzene with piperidine.
Materials:
-
4-Halonitrobenzene (e.g., 4-chloro- or 4-bromo-nitrobenzene) (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.02 equiv)
-
Phosphine ligand (e.g., XPhos, SPhos) (0.04 equiv)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu)) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Ethyl acetate (for extraction)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add the palladium source, the phosphine ligand, and the sodium tert-butoxide.[8]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the 4-halonitrobenzene and piperidine.[8]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[8] Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.[8]
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford pure this compound.
Mandatory Visualizations
Signaling Pathways (Reaction Mechanisms)
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Experimental Workflows
Caption: General Experimental Workflow for SNAr Synthesis.
Caption: General Experimental Workflow for Buchwald-Hartwig Synthesis.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BUCHWALD-HARTWIG CROSS-COUPLING REACTION: C-N BOND FORMATION – My chemistry blog [mychemblog.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,4-bis(4-nitrophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Spectroscopic Profile of 1-(4-Nitrophenyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Nitrophenyl)piperidine, a compound of interest in medicinal chemistry and materials science. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals, offering detailed spectral data and the experimental protocols utilized for their acquisition. All quantitative data are presented in structured tables for ease of comparison and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following sections detail the ¹H and ¹³C NMR data.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.07 | d, J = 9 Hz | 2H | Aromatic CH (ortho to NO₂) |
| 6.77 | d, J = 9 Hz | 2H | Aromatic CH (meta to NO₂) |
| 3.43 | t, J = 3 Hz | 4H | -N-CH₂- (piperidine) |
| 1.67 | m | 6H | -CH₂- (piperidine) |
Source: Royal Society of Chemistry, Electronic Supplementary Information.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~152 | Quaternary Aromatic C-NO₂ |
| ~140 | Quaternary Aromatic C-N |
| ~126 | Aromatic CH (ortho to NO₂) |
| ~112 | Aromatic CH (meta to NO₂) |
| ~50 | -N-CH₂- (piperidine) |
| ~25 | -CH₂- (piperidine, meta to N) |
| ~24 | -CH₂- (piperidine, para to N) |
Note: The chemical shifts are estimated based on typical values for similar structures and data for related compounds.
Experimental Protocol for NMR Spectroscopy
The following provides a generalized experimental protocol for acquiring NMR spectra of organic compounds like this compound.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A 300 MHz NMR spectrometer is utilized for ¹H NMR data acquisition.
-
Data Acquisition: The spectrum is acquired at room temperature. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single peaks for each unique carbon atom.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (piperidine) |
| ~1590, ~1490 | Strong | Aromatic C=C stretch |
| ~1500, ~1330 | Strong | Asymmetric & Symmetric NO₂ stretch |
| ~1250 | Strong | Aromatic C-N stretch |
| ~1110 | Medium | Aliphatic C-N stretch (piperidine) |
| ~830 | Strong | para-disubstituted benzene C-H bend |
Note: The absorption bands are estimated based on characteristic infrared group frequencies and data from similar compounds.
Experimental Protocol for FT-IR Spectroscopy
The following outlines a typical procedure for obtaining an FT-IR spectrum.
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the pure KBr pellet or salt plate is recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 206 | High | Molecular Ion [M]⁺ |
| 176 | Moderate | [M - NO]⁺ |
| 160 | Moderate | [M - NO₂]⁺ |
| 134 | Moderate | |
| 106 | High | |
| 77 | Moderate | [C₆H₅]⁺ |
Source: NIST Chemistry WebBook.[2]
Experimental Protocol for Mass Spectrometry
The following is a general protocol for obtaining a mass spectrum via electron ionization.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion). This is known as Electron Ionization (EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Experimental Workflow
The characterization of this compound follows a logical workflow to ensure a comprehensive understanding of its chemical structure and properties.
Caption: A workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
A Technical Guide to the Physicochemical Properties of 1-(4-Nitrophenyl)piperidine
This guide provides an in-depth overview of the melting and boiling points of 1-(4-Nitrophenyl)piperidine, tailored for researchers, scientists, and professionals in drug development. It includes key physical data, detailed experimental protocols for property determination, and logical diagrams to illustrate core concepts.
Core Physicochemical Data
The accurate determination of melting and boiling points is fundamental in the characterization and purity assessment of chemical compounds. The following table summarizes the available data for this compound.
| Property | Value | Source |
| Melting Point | 104-106°C | [1][2] |
| Melting Point | 104-105°C | [3] |
| Boiling Point | 363.5 ± 25.0 °C (Predicted) | [1][2] |
Experimental Protocols
The following sections detail standard laboratory procedures for the determination of melting and boiling points, applicable to compounds such as this compound.
Melting Point Determination (Capillary Method)
The capillary method is a widely used technique for determining the melting point of a solid.[4] A small, powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[5]
-
Glass capillary tubes (one end sealed)[6]
-
Thermometer
-
Mortar and pestle (for sample pulverization)
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry, as moisture can depress the melting point.[6] Pulverize a small amount of the crystalline solid into a fine powder.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[5][6] Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm for an accurate measurement.[5][6]
-
Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.[5][6]
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This allows for a more precise measurement in the subsequent trial.[5]
-
Accurate Determination: Allow the apparatus to cool to at least 15°C below the approximate melting point.[6] Begin heating again at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.[5]
-
Recording the Melting Range: Record two temperatures:
-
T1: The temperature at which the first drop of liquid appears.
-
T2: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range from T1 to T2. A narrow melting range (0.5-2°C) is indicative of a pure substance, whereas impurities tend to depress and broaden the melting range.[5]
-
Boiling Point Determination (Thiele Tube Method)
For determining the boiling point of a liquid, especially with small sample volumes, the Thiele tube method is highly effective.[7] This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8][9]
Apparatus:
-
Thermometer
-
Small test tube (e.g., Durham tube)[7]
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Setup: Fill the Thiele tube with mineral oil to a level just above the side arm.[7][10]
-
Sample Preparation: Add a small amount (a few milliliters) of the liquid sample into the small test tube.[9][11] Place a capillary tube, with its sealed end pointing upwards, into the test tube.[7][8]
-
Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[7][8]
-
Heating: Immerse the assembly into the Thiele tube, with the thermometer bulb positioned in the center of the main tube.[7] Gently heat the side arm of the Thiele tube with a burner.[7][8] The design of the tube facilitates the circulation of the oil, ensuring uniform heating.[8]
-
Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.[7][8]
-
Recording the Boiling Point: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[7][8]
Visualized Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate the experimental workflows and key theoretical concepts.
References
- 1. This compound CAS#: 6574-15-8 [m.chemicalbook.com]
- 2. 6574-15-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 6574-15-8 [chemicalbook.com]
- 4. westlab.com [westlab.com]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chymist.com [chymist.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
Solubility Profile of 1-(4-Nitrophenyl)piperidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Nitrophenyl)piperidine in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on providing a detailed qualitative assessment based on the physicochemical properties of the compound and its structural analogues. Furthermore, this guide presents detailed experimental protocols for the gravimetric and UV-spectrophotometric determination of solubility, enabling researchers to generate precise quantitative data tailored to their specific laboratory conditions. This document is intended to serve as a foundational resource for scientists and professionals engaged in research and development activities involving this compound, particularly in the areas of reaction chemistry, formulation development, and analytical method development.
Introduction
This compound is a chemical compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in these fields. Solubility data is critical for designing and optimizing chemical reactions, developing purification strategies such as crystallization, and formulating products for toxicological and pharmacological studies.
This guide addresses the current gap in publicly available quantitative solubility data for this compound in common organic solvents. While a single data point for aqueous solubility at pH 7.4 is available, this is often insufficient for the needs of organic chemists and drug developers.[1] To empower researchers, this document provides a qualitative solubility profile and detailed, actionable protocols for determining precise solubility values.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding and predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | Pale yellow solid | |
| Melting Point | 104-106 °C | |
| Aqueous Solubility (pH 7.4) | 19.9 µg/mL | [1] |
Qualitative Solubility Profile
In the absence of specific quantitative data, a qualitative solubility profile for this compound in various organic solvents can be predicted based on the principle of "like dissolves like" and the known solubility of its parent compound, piperidine. Piperidine is known to be soluble in a wide range of organic solvents. The presence of the polar nitro group and the nonpolar phenyl and piperidine rings in this compound suggests a nuanced solubility profile. Table 2 provides a predicted qualitative solubility profile.
| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |
| Protic Polar Solvents | Methanol, Ethanol | High | The nitro group and the nitrogen atom of the piperidine ring can participate in hydrogen bonding with protic solvents. |
| Aprotic Polar Solvents | Acetone, Dichloromethane | Moderate to High | The polarity of these solvents should effectively solvate the polar regions of the this compound molecule. |
| Non-polar Solvents | Ethyl Acetate | Moderate | While less polar, ethyl acetate should still be able to solvate the molecule to a reasonable extent due to its ester functionality. |
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data, experimental determination is necessary. The following sections detail two common and reliable methods for determining the solubility of a solid compound in an organic solvent.
Gravimetric Method for Solubility Determination
The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, evaporating a known volume of the solution to dryness, and weighing the resulting solute residue.
Experimental Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent.
-
Ensure that undissolved solid is present at the bottom of each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 4 hours to allow the undissolved solid to settle.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) can be used.
-
Transfer the supernatant to a pre-weighed, dry evaporating dish.
-
-
Evaporation and Weighing:
-
Evaporate the solvent from the dish in a fume hood or a rotary evaporator. Gentle heating may be applied if the solvent is non-flammable and the compound is thermally stable.
-
Once the solvent is fully evaporated, place the evaporating dish in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporating dish from the final constant weight.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).
-
UV-Spectrophotometric Method for Solubility Determination
The UV-spectrophotometric method is a sensitive technique suitable for compounds that absorb ultraviolet or visible light. It requires the generation of a calibration curve to relate absorbance to concentration.
Experimental Protocol:
-
Preparation of a Standard Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the desired organic solvent to prepare a stock solution of known concentration.
-
-
Generation of a Calibration Curve:
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution and Equilibration:
-
Follow steps 1 and 2 as described in the gravimetric method to prepare and equilibrate a saturated solution of this compound in the organic solvent.
-
-
Phase Separation and Sample Collection:
-
Follow step 3 as described in the gravimetric method to allow the undissolved solid to settle.
-
Withdraw a small aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
-
Sample Dilution and Analysis:
-
Dilute the collected supernatant with a known volume of the solvent to ensure that the absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility of this compound in that solvent.
-
Conclusion
References
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3][4] Its remarkable prevalence across a wide spectrum of clinically approved drugs and biologically active natural products underscores its significance in the design and development of novel therapeutics.[5][6][7] The conformational flexibility of the piperidine ring, coupled with its ability to present substituents in a well-defined three-dimensional orientation, allows for meticulous optimization of drug-target interactions.[3] This inherent versatility has led to the successful development of piperidine-containing drugs targeting a diverse array of biological targets, including enzymes and G-protein coupled receptors (GPCRs).[1][2][8][9]
This technical guide provides a comprehensive exploration of piperidine derivatives in medicinal chemistry, with a focus on their application as anticancer, anti-Alzheimer's, and analgesic agents. We will delve into their structure-activity relationships (SAR), present quantitative data to illustrate their potency and efficacy, and provide detailed experimental protocols for their synthesis and biological evaluation. Furthermore, this guide will feature visualizations of key signaling pathways modulated by these compounds, offering a deeper understanding of their mechanisms of action.
Piperidine Derivatives in Oncology
The piperidine moiety is a key structural feature in numerous anticancer drugs, contributing to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival.[2][10] A significant number of these compounds function as inhibitors of protein kinases, such as those in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[11][12]
Quantitative Structure-Activity Relationship (SAR) Data: Anticancer Activity
The cytotoxic activity of piperidine derivatives is quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines. The following table summarizes the in vitro activity of selected piperidine-containing anticancer agents.
| Compound/Series | Target/Cell Line | Key Structural Features for Activity | IC50/GI50 (µM) | Reference |
| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 | [13] |
| OVCAR-8 (Ovarian) | 0.1 - 15.8 | [13] | ||
| HCT116 (Colon) | - | [13] | ||
| 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MDA-MB-231 (Breast) | Dibenzo[b,f]thiepin and piperidine moieties | - | [10][14] |
| MCF-7 (Breast) | - | [10][14] | ||
| Compound 17a | PC3 (Prostate) | Piperidine derivative targeting Androgen Receptor signaling | Concentration-dependent inhibition | [14] |
| Nitrosourea derivatives of piperidine | L1210 leukemia | N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitrosourea hydrogen maleate | Good activity | [15] |
| (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) | CHK1 | (S)-piperidine-3-yl urea | 0.008 | [16] |
| 3,4,6-Trisubstituted piperidine derivative (E22) | Akt1 | 3,4,6-trisubstituted piperidine | Potent inhibition | [17] |
Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[11][18] Many piperidine-based anticancer agents are designed to inhibit key kinases within this pathway, such as PI3K and Akt.[13][17]
Experimental Protocol: Synthesis of a Piperidine Anticancer Agent Precursor
This protocol describes a multi-step synthesis of key intermediates for the preparation of tetracyclic bis-piperidine alkaloids, which have shown antiproliferative potency.[9]
Synthesis of Organostannane Intermediate: [9]
-
Mitsunobu Reaction: React the starting alcohol with diethyl azodicarboxylate (DEAD) and triphenylphosphine in the presence of a suitable nucleophile to achieve inversion of stereochemistry.
-
Gabriel Synthesis: Convert the resulting product to a primary amine using phthalimide and subsequent hydrazinolysis.
-
Michael Addition: Perform a conjugate addition of the amine to an α,β-unsaturated carbonyl compound.
-
Claisen Condensation: Cyclize the product from the Michael addition to form a β-keto ester.
-
Vinyl Triflate Formation: Convert the ketone to a vinyl triflate using a triflating agent.
-
Reduction: Reduce the ester functionality to an alcohol.
-
Silyl Ether Protection: Protect the alcohol as a silyl ether (e.g., TBS).
-
Stille Coupling Precursor Formation: Introduce the stannane moiety via a palladium-catalyzed reaction with a distannane reagent.
Synthesis of Iodoenamine Intermediate: [9]
-
Protection: Protect the amine functionality of a piperidine precursor (e.g., with a Boc group).
-
Reduction: Reduce a carbonyl group to an alcohol.
-
Elimination: Dehydrate the alcohol to form an alkene.
-
Iodination: Introduce an iodine atom at the double bond.
-
Alpha Alkylation: Alkylate the carbon alpha to the nitrogen.
Piperidine Derivatives for Alzheimer's Disease
A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[19][20] Several potent and selective AChE inhibitors are based on the piperidine scaffold, with donepezil being a prominent example.[21][22]
Quantitative Structure-Activity Relationship (SAR) Data: Acetylcholinesterase Inhibition
The inhibitory potency of piperidine derivatives against AChE is typically expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Target Enzyme | IC50 Value | Reference |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.56 nM | [19][23] |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020) | AChE | 5.7 nM | [19][22] |
| 1-Benzyl-4-[2-[4-(benzoylamino)phthali mido]ethyl]piperidine hydrochloride (19) | AChE | 1.2 nM | [19] |
| 1-Benzoylpiperidine derivative (Compound 21) | BChE | 6.16 ± 0.29 µM | [19] |
| Phthalimide-piperazine derivatives (4a-4e) | AChE | 16.42 ± 1.07 µM to 63.03 ± 4.06 µM | [21] |
Signaling Pathway: Cholinergic Neurotransmission
Inhibition of AChE by piperidine derivatives increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the AChE inhibitory activity of compounds.[19][20][21]
Principle: [19] The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form the yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer (pH 8.0)
-
DTNB solution
-
Test compound solution
-
-
Mix gently and pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the increase in absorbance at 412 nm at multiple time points using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Piperidine Derivatives as Analgesics
Piperidine-based structures are central to the development of potent analgesics, particularly those that target opioid receptors.[2][8] The prototypical example is meperidine, and extensive modifications of the piperidine core have been explored to optimize potency, selectivity, and reduce side effects.[8]
Quantitative Structure-Activity Relationship (SAR) Data: Opioid Receptor Binding
The binding affinity (Ki) of piperidine derivatives to opioid receptors is a critical determinant of their analgesic activity.
| Compound | Receptor | Ki (nM) | Reference |
| Sufentanil | µ-opioid | 0.138 | [24] |
| Fentanyl | µ-opioid | 1-100 (range) | [8][24] |
| Morphine | µ-opioid | 1-100 (range) | [8][24] |
| Pethidine (Meperidine) | µ-opioid | >100 | [24] |
| 4-substituted piperidine and piperazine compounds | MOR | 0.29 - 29 | [25] |
| DOR | 6.6 - 150 | [25] |
Signaling Pathway: Opioid Receptor Activation
Opioid receptors are GPCRs that, upon activation by an agonist, initiate a signaling cascade that leads to analgesia.[1][3][6][26]
Experimental Workflow: Screening for Analgesic Activity
A common in vivo method for assessing the analgesic potential of new compounds is the tail-flick test.
Piperidine Derivatives in Psychiatry
Piperidine derivatives have also made a significant impact in the treatment of psychiatric disorders, particularly schizophrenia. Many antipsychotic drugs incorporate a piperidine moiety, which is often crucial for their interaction with dopamine D2 receptors.[27][28]
Quantitative Structure-Activity Relationship (SAR) Data: Dopamine Receptor Binding
The affinity of piperidine derivatives for dopamine receptors is a key factor in their antipsychotic activity.
| Compound | Receptor | Ki (nM) | Reference |
| Haloperidol | D2 | 1.5 | - |
| Risperidone | D2 | 3.1 | - |
| N-phenylpiperazine analogs | D3 | Nanomolar affinity with ~500-fold D3 vs. D2 selectivity | [29] |
| 1,4-disubstituted piperazine-based compounds | D2 | up to 53 | [30] |
Signaling Pathway: Dopamine D2 Receptor
Antipsychotic drugs that are piperidine derivatives often act as antagonists or partial agonists at the dopamine D2 receptor, modulating dopaminergic neurotransmission.[28][31][32]
Experimental Protocol: Dopamine D2 Receptor Binding Assay
Radioligand binding assays are fundamental for determining the affinity of new compounds for dopamine receptors.[29][33]
Materials: [33]
-
Dopamine D2 receptor membrane preparation (from cell lines or animal brain tissue)
-
Radiolabeled ligand (e.g., [³H]Spiperone)
-
Unlabeled ligand for non-specific binding determination (e.g., (+)-butaclamol)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with salts)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure (Competitive Binding): [29][33]
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the D2 receptor membrane preparation, the radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
The Ki value is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Conclusion
The piperidine scaffold continues to be a remarkably fruitful starting point for the design of new therapeutic agents. Its structural and chemical properties provide a robust framework for the development of potent and selective modulators of a wide range of biological targets. The examples provided in this guide for anticancer, anti-Alzheimer's, and analgesic applications represent just a fraction of the vast therapeutic potential of piperidine derivatives. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate that the piperidine ring will remain a central and privileged motif in the ongoing quest for novel and improved medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]
- 6. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of precursors for tetracyclic bis-piperidine alkaloids as anticancer agents | ScholarWorks [scholarworks.calstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. ijpsi.org [ijpsi.org]
- 21. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. zenodo.org [zenodo.org]
- 25. researchgate.net [researchgate.net]
- 26. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 27. researchgate.net [researchgate.net]
- 28. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 29. mdpi.com [mdpi.com]
- 30. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. mdpi.com [mdpi.com]
- 33. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Nitroaromatic compounds (NACs) represent a significant class of organic molecules characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring. These compounds are pivotal in numerous industrial applications, ranging from the synthesis of explosives and pesticides to their use as precursors for dyes, polymers, and a wide array of pharmaceuticals.[1][2][3] Their unique electronic properties, conferred by the strongly electron-withdrawing nitro group, dictate their chemical reactivity, biological activity, and environmental fate.[3][4] This guide provides a comprehensive overview of the core physical and chemical characteristics of NACs, methodologies for their analysis, and insights into their roles in toxicology and drug development.
Physical Characteristics
The physical state of nitroaromatic compounds can range from liquids to solids, influenced by molecular weight and the nature of other substituents on the aromatic ring.[5] Generally, they are characterized by high boiling points relative to their molecular weight, a consequence of their polarity and strong dipole-dipole interactions.[6] While nitroalkanes can be slightly water-soluble, nitroaromatic compounds are typically sparingly soluble in water but exhibit good solubility in organic solvents.[5][6][7][8]
Table 1: Physical Properties of Representative Nitroaromatic Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility ( g/100 mL) | Appearance |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 5.7 | 210.9 | 0.19 (at 20°C) | Pale yellow, oily liquid[7][9] |
| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | 182.13 | 70-71 | ~300 (decomposes) | 0.027 (at 22°C) | Yellow crystalline solid |
| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | 227.13 | 80.6 | 295 (explodes) | 0.013 (at 20°C) | Pale yellow crystalline solid |
| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | 45 | 216 | 0.21 (at 20°C) | Yellow crystalline solid |
| 3-Nitrophenol | C₆H₅NO₃ | 139.11 | 97 | 194 (at 70 mmHg) | 1.35 (at 25°C) | Pale yellow solid[10] |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 114 | 279 (decomposes) | 1.6 (at 25°C) | Yellowish crystalline material[11] |
Chemical Characteristics
The chemistry of nitroaromatic compounds is dominated by the electronic properties of the nitro group. It is a powerful electron-withdrawing group, acting through both inductive and resonance effects, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution.[3][4][12]
Reactivity and Acidity: The electron-withdrawing nature of the nitro group significantly increases the acidity of phenolic hydroxyl groups. Nitrophenols are considerably more acidic than phenol itself, as the resulting phenoxide ion is stabilized by delocalization of the negative charge onto the nitro group. This effect is most pronounced when the nitro group is in the ortho or para position.[13][14]
Redox Chemistry: The nitro group is readily reduced, a characteristic central to both the toxicological and therapeutic effects of these compounds.[3] The reduction can proceed through a series of intermediates, including nitroso and hydroxylamine species, ultimately yielding the corresponding amine.[15][16] This stepwise reduction is fundamental to their mechanism of action as hypoxia-activated prodrugs and also to their mutagenic and carcinogenic properties.[15][17]
Table 2: Chemical Properties of Representative Nitroaromatic Compounds
| Compound | pKa (at 25°C) | One-Electron Reduction Potential (E¹₇, V vs. NHE at pH 7) | UV-Vis λmax (nm) |
| Phenol (for comparison) | 9.89[13] | - | 275[10] |
| 2-Nitrophenol | 7.17[13] | -0.45 | 275, 350 |
| 3-Nitrophenol | 8.28[13] | -0.42 | 275, 340[10] |
| 4-Nitrophenol | 7.15[11][13] | -0.48 | 318, 405 (in base) |
| Nitrobenzene | - | -0.486 | 268 |
| 2,4-Dinitrotoluene | - | -0.41 | 240 |
Note: Reduction potentials can vary based on experimental conditions.
Role in Drug Development: Hypoxia-Activated Prodrugs
The facile reduction of the nitro group under low-oxygen (hypoxic) conditions is a property exploited in cancer therapy.[17] Many solid tumors contain hypoxic regions that are resistant to conventional radiation and chemotherapy. Hypoxia-activated prodrugs (HAPs) are designed to be inactive compounds that are selectively reduced by enzymes such as nitroreductases within these hypoxic tumor cells into potent cytotoxic agents.[17][18]
The activation mechanism typically involves the reduction of an electron-withdrawing nitro group to an electron-donating hydroxylamine or amine.[18][19] This electronic switch can trigger the release of a potent effector molecule, such as a DNA cross-linking agent, leading to selective cell death in the tumor's hypoxic core.[19]
Caption: Activation pathway of a nitroaromatic prodrug under hypoxic conditions.
Toxicology and Metabolism
Despite their therapeutic applications, many nitroaromatic compounds are toxic, with well-documented mutagenic and carcinogenic effects.[3] The mechanism of toxicity is intrinsically linked to their metabolic activation, which mirrors their therapeutic activation pathway.[3]
In biological systems, nitroreductase enzymes can reduce the nitro group in a stepwise fashion.[3] A one-electron reduction forms a nitro anion radical.[3] Under aerobic conditions, this radical can transfer its electron to molecular oxygen, generating a superoxide radical and regenerating the parent nitroaromatic compound in a process known as "futile cycling." This cycling leads to the production of reactive oxygen species (ROS) and induces significant oxidative stress.[3] Under anaerobic or hypoxic conditions, further reduction can occur, forming nitroso and hydroxylamine intermediates. These metabolites, particularly the hydroxylamine, are highly reactive and can form covalent adducts with cellular macromolecules like DNA, leading to genotoxicity.[15]
Caption: Bioactivation of nitroaromatics leading to cellular toxicity.
Experimental Protocols
Accurate analysis and synthesis are crucial for the study of nitroaromatic compounds. Below are representative protocols for their synthesis and analysis.
Synthesis Protocol: Nitration of Benzene to Nitrobenzene
This protocol describes a standard laboratory procedure for the electrophilic aromatic substitution to produce nitrobenzene.[20][21][22]
Materials:
-
Concentrated Nitric Acid (HNO₃): 35 mL
-
Benzene (C₆H₆): 30 mL[20]
-
500 mL Round-bottom flask
-
Reflux condenser
-
Separating funnel
-
Ice water bath
-
Sodium bicarbonate solution (5%)
-
Anhydrous calcium chloride
Procedure:
-
Preparation of Nitrating Mixture: Carefully add 40 mL of concentrated H₂SO₄ slowly to 35 mL of concentrated HNO₃ in a 500 mL round-bottom flask.[21] Cool the flask in an ice water bath during the addition to dissipate the heat generated.[21]
-
Addition of Benzene: While monitoring the temperature with a thermometer, slowly add 30 mL of benzene dropwise to the nitrating mixture.[20][21] Maintain the reaction temperature below 55-60°C by controlling the rate of addition and using the ice bath.[20][22]
-
Reaction: After the addition is complete, attach a reflux condenser to the flask and heat the mixture in a water bath at 60°C for 45-60 minutes, shaking periodically to ensure proper mixing of the immiscible layers.[21][22]
-
Work-up: Cool the reaction mixture and pour it slowly into a beaker containing approximately 300 mL of cold water. The nitrobenzene will separate as a dense, oily yellow layer.
-
Separation and Washing: Transfer the mixture to a separating funnel. Separate the lower nitrobenzene layer. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally again with water.
-
Drying and Purification: Dry the crude nitrobenzene over anhydrous calcium chloride. The final product can be purified by distillation, collecting the fraction boiling at approximately 211°C.
Analytical Protocol: HPLC-UV Analysis of Nitroaromatics in Water
This protocol is based on EPA Method 8330B for the determination of nitroaromatic explosives in water.[23]
Objective: To separate and quantify various nitroaromatic compounds in an aqueous sample.
Instrumentation & Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Primary Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Confirmation Column: CN reversed-phase column.
-
Mobile Phase: Methanol/Water (50:50, v/v), isocratic.
-
Sample Preparation: For high-concentration samples, dilute 1:1 with methanol, filter through a 0.45 µm filter. For low-concentration samples, use solid-phase extraction (SPE) for preconcentration.[23]
-
Standards: Certified reference standards for each target analyte.
Procedure:
-
System Preparation: Set up the HPLC system. Equilibrate the C18 column with the mobile phase at a flow rate of 1.0-1.5 mL/min until a stable baseline is achieved.
-
Detector Wavelength: Set the UV detector to 254 nm.[23]
-
Calibration: Prepare a series of calibration standards of the target nitroaromatic compounds in methanol. Inject each standard (e.g., 10 µL) and generate a calibration curve by plotting peak area against concentration.
-
Sample Preparation: Prepare the water sample as described above (direct dilution or SPE).
-
Analysis: Inject the prepared sample into the HPLC system under the same conditions as the standards.
-
Quantification: Identify compounds by comparing their retention times with those of the standards. Quantify the concentration of each analyte using the calibration curve.
-
Confirmation: If required, confirm the identity of detected compounds by re-analyzing the sample on the CN confirmation column.
Caption: HPLC analysis workflow for nitroaromatic compounds in water samples.
Analytical Protocol: Gas Chromatography (GC) of Nitroaromatics
This protocol is a general guide based on EPA Method 8091 for the analysis of nitroaromatics and cyclic ketones.[24]
Objective: To analyze volatile and semi-volatile nitroaromatic compounds in various matrices.
Instrumentation & Materials:
-
Gas Chromatograph (GC) with an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD).[24]
-
Column: Wide-bore capillary column (e.g., DB-5 or equivalent, 30 m x 0.53 mm ID).
-
Carrier Gas: Helium or Nitrogen, at an appropriate flow rate.
-
Injector: Split/splitless injector.
-
Sample Preparation: Liquid-liquid extraction (e.g., with methylene chloride) or solid-phase extraction for aqueous samples; ultrasonic extraction with acetonitrile for soil/sediment samples. Solvent exchange to hexane may be required.[25]
Procedure:
-
System Preparation: Install the appropriate GC column. Set the injector and detector temperatures (e.g., 250°C and 300°C, respectively).
-
Temperature Program: Set the oven temperature program. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. This must be optimized for the specific analytes of interest.
-
Calibration: Prepare a multi-level calibration curve by injecting known concentrations of target analyte standards.
-
Sample Preparation: Extract the sample using the appropriate method for the matrix. Concentrate the extract and perform solvent exchange if necessary.
-
Analysis: Inject a small volume (e.g., 1-2 µL) of the prepared sample extract into the GC.
-
Quantification: Identify analytes based on retention times and quantify using the calibration curve derived from the standards. The high sensitivity of the ECD makes it particularly suitable for detecting electronegative nitroaromatics.[26]
Conclusion
Nitroaromatic compounds possess a rich and complex chemistry governed by the powerful electron-withdrawing nature of the nitro group. This defining feature is responsible for their physical properties, chemical reactivity, and their dual role as both life-saving pharmaceuticals and hazardous environmental toxins. A thorough understanding of their characteristics, supported by robust analytical and synthetic methodologies, is essential for professionals in research and drug development to harness their therapeutic potential while mitigating their risks.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. Determination of nitrobenzene by differential pulse voltammetry and its application in wastewater analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. epa.gov [epa.gov]
- 5. Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of ... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitrobenzene | C6H5NO2 | CID 7416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nitrobenzene - Wikipedia [en.wikipedia.org]
- 10. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 11. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. The \mathrm{p} K_{\mathrm{a}} values for phenol, o-nitrophenol, m-nitroph.. [askfilo.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. galaxy.ai [galaxy.ai]
- 21. Preparation of nitrobenzene [rod.beavon.org.uk]
- 22. uobabylon.edu.iq [uobabylon.edu.iq]
- 23. epa.gov [epa.gov]
- 24. epa.gov [epa.gov]
- 25. NEMI Method Summary - 609 [nemi.gov]
- 26. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(4-Nitrophenyl)piperidine from 4-chloronitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-nitrophenyl)piperidine from 4-chloronitrobenzene. This synthesis is a fundamental transformation in medicinal chemistry and materials science, often serving as a key step in the preparation of more complex molecules, including active pharmaceutical ingredients. Two primary synthetic routes are detailed: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination.
Introduction
The synthesis of this compound involves the formation of a carbon-nitrogen bond between the aromatic ring of 4-chloronitrobenzene and the secondary amine, piperidine. The presence of the electron-withdrawing nitro group para to the chlorine atom on the benzene ring is crucial, as it activates the aryl halide towards nucleophilic attack.[1][2] This activation allows the reaction to proceed under relatively mild conditions.
Two common and effective methods for this transformation are:
-
Nucleophilic Aromatic Substitution (SNAr): A classical and often cost-effective method where the piperidine acts as a nucleophile, directly displacing the chloride. This reaction is typically facilitated by heat and often in the presence of a base.
-
Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that offers high efficiency and broad substrate scope, particularly for less reactive aryl halides.[3][4][5]
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound via SNAr and Buchwald-Hartwig amination. The data is compiled from analogous reactions and general protocols.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reaction Parameters
| Parameter | Condition | Notes |
| Solvent | DMSO, DMF, or Ethanol | Polar aprotic solvents are generally effective.[6] |
| Base | K₂CO₃ or Cs₂CO₃ | An excess of piperidine can also serve as the base. |
| Temperature | 100-120 °C | Heating is typically required to drive the reaction.[6] |
| Reaction Time | 2-12 hours | Monitored by TLC or GC-MS.[6] |
| Typical Yield | 70-95% | Yield is dependent on reaction conditions and purity of reagents. |
Table 2: Buchwald-Hartwig Amination Reaction Parameters
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium(II) acetate or tris(dibenzylideneacetone)dipalladium(0).[7] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich phosphine ligands are crucial.[7] |
| Base | NaOtBu or K₃PO₄ | Sodium tert-butoxide is a common strong, non-nucleophilic base.[7] |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Exclusion of oxygen and water is critical.[7] |
| Temperature | 80-110 °C | Generally lower than SNAr reactions.[7] |
| Reaction Time | 12-24 hours | Monitored by TLC or GC-MS.[7] |
| Typical Yield | 85-99% | Often provides higher yields and cleaner reactions than SNAr. |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the synthesis of this compound using the SNAr method.
Materials:
-
4-chloronitrobenzene
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloronitrobenzene (1.0 eq), potassium carbonate (2.0 eq), and dimethylformamide (5-10 mL per gram of 4-chloronitrobenzene).
-
Add piperidine (1.5 - 2.0 eq) to the mixture.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a yellow solid.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol provides a general method for the synthesis of this compound using a palladium-catalyzed cross-coupling reaction.
Materials:
-
4-chloronitrobenzene
-
Piperidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).[7]
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by 4-chloronitrobenzene (1.0 eq) and piperidine (1.2 eq).[7]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
References
- 1. p-Chloronitrobenzene undergoes nucleophile substitution faster than c - askIITians [askiitians.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. 1-(4-bromo-2-nitrophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Reactivity of 1-(4-Nitrophenyl)piperidine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the predicted reactivity of 1-(4-nitrophenyl)piperidine with various electrophiles. Due to the electronic properties of this molecule, which feature a strongly deactivating nitro group and an activating piperidino group on the aromatic ring, its reactivity is nuanced. The piperidino group possesses a lone pair of electrons on the nitrogen atom, making it a potential nucleophilic center, while the aromatic ring is generally deactivated towards electrophilic substitution.
Electrophilic Aromatic Substitution
The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing nature of the nitro group (-NO₂). The piperidino group is an activating, ortho-, para-directing group. However, the deactivating effect of the nitro group is expected to dominate, making EAS reactions challenging and requiring harsh conditions. The piperidino group will direct incoming electrophiles to the positions ortho to it (and meta to the nitro group).
It is important to note that forcing conditions may lead to low yields and potential side reactions.
Halogenation
Objective: To introduce a halogen atom (Br or Cl) onto the aromatic ring.
Predicted Outcome: Halogenation is predicted to occur at the positions ortho to the piperidino group (positions 2 and 6).
Experimental Protocol: Bromination
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap (e.g., NaOH solution), dissolve this compound (1.0 eq.) in a suitable inert solvent such as dichloromethane or chloroform.
-
Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) bromide (FeBr₃, 1.1 eq.).
-
Reagent Addition: Slowly add a solution of bromine (Br₂, 1.1 eq.) in the same solvent from the dropping funnel at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture and pour it into a cold, saturated aqueous solution of sodium thiosulfate to quench excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Electrophile | Reagents and Conditions | Predicted Product(s) | Predicted Yield |
| Br⁺ | Br₂ / FeBr₃, reflux | 1-(2-Bromo-4-nitrophenyl)piperidine | Low to moderate |
| Cl⁺ | Cl₂ / AlCl₃, reflux | 1-(2-Chloro-4-nitrophenyl)piperidine | Low to moderate |
Nitration
Objective: To introduce an additional nitro group onto the aromatic ring.
Predicted Outcome: Due to the extreme deactivation of the ring, nitration is expected to be very difficult and require highly forcing conditions. If it occurs, substitution would be at the 2-position (ortho to the piperidino group and meta to the existing nitro group).
Experimental Protocol: Nitration
-
Preparation: To a flask containing fuming nitric acid (HNO₃) at 0 °C, slowly add concentrated sulfuric acid (H₂SO₄).
-
Substrate Addition: Slowly and carefully add this compound (1.0 eq.) to the nitrating mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition, slowly warm the reaction to room temperature and then heat cautiously to 50-60 °C for several hours, with careful monitoring.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
| Electrophile | Reagents and Conditions | Predicted Product(s) | Predicted Yield |
| NO₂⁺ | conc. HNO₃ / conc. H₂SO₄, 50-60 °C | 1-(2,4-Dinitrophenyl)piperidine | Very low |
Friedel-Crafts Reactions
Objective: To introduce an alkyl or acyl group onto the aromatic ring.[1][2]
Predicted Outcome: Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings like this compound. The Lewis acid catalyst will likely complex with the nitro group and the piperidino nitrogen, further deactivating the ring. These reactions are not recommended.
| Reaction Type | Electrophile | Reagents and Conditions | Predicted Outcome |
| Alkylation | R⁺ | R-Cl / AlCl₃ | No reaction |
| Acylation | RCO⁺ | RCOCl / AlCl₃ | No reaction |
Reactions at the Piperidine Nitrogen
The lone pair of electrons on the piperidine nitrogen is available for reaction with electrophiles, although its nucleophilicity is reduced compared to piperidine itself due to delocalization into the electron-deficient aromatic ring.
N-Alkylation
Objective: To introduce an alkyl group onto the piperidine nitrogen, forming a quaternary ammonium salt.
Predicted Outcome: The nitrogen atom will act as a nucleophile, attacking the alkyl halide.
Experimental Protocol: N-Methylation
-
Preparation: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF in a round-bottom flask.
-
Reagent Addition: Add an excess of methyl iodide (CH₃I, 3.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The product, a quaternary ammonium salt, may precipitate out of the solution.
-
Isolation: If a precipitate forms, collect it by filtration, wash with cold diethyl ether, and dry under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the residue triturated with diethyl ether to induce precipitation.
| Electrophile | Reagents and Conditions | Product | Predicted Yield |
| CH₃⁺ | CH₃I, Acetonitrile, RT | 1-Methyl-1-(4-nitrophenyl)piperidin-1-ium iodide | Moderate to high |
| CH₃CH₂⁺ | CH₃CH₂Br, DMF, 50 °C | 1-Ethyl-1-(4-nitrophenyl)piperidin-1-ium bromide | Moderate |
N-Acylation
Objective: To introduce an acyl group onto the piperidine nitrogen.
Predicted Outcome: N-acylation is predicted to be very difficult or not to occur. The nitrogen lone pair is significantly delocalized into the aromatic ring, making it a poor nucleophile. Furthermore, the product of a hypothetical N-acylation would be an amide with a nitrogen atom directly attached to an electron-withdrawing aromatic ring, which is generally unstable. Standard acylation conditions are unlikely to be effective.
| Electrophile | Reagents and Conditions | Predicted Outcome |
| CH₃CO⁺ | Acetyl chloride, Pyridine, RT | No reaction or very low yield |
| (CH₃CO)₂O | Acetic anhydride, DMAP, RT | No reaction or very low yield |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general concepts of electrophilic aromatic substitution and a typical experimental workflow for the synthesis and purification of a derivative.
Caption: General mechanism for electrophilic aromatic substitution.
Caption: A typical experimental workflow for synthesis and purification.
References
Application of 1-(4-Nitrophenyl)piperidine Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1-(4-nitrophenyl)piperidine serve as crucial building blocks in the synthesis of various pharmaceutical agents. The presence of the nitro group allows for facile chemical modifications, such as reduction to an amine, which can then be further functionalized. This application note will detail the use of two key intermediates, 1-(4-Nitrophenyl)piperidin-2-one and 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine , in the synthesis of the anticoagulant drug Apixaban and as a precursor to triazole antifungal agents, respectively. Detailed experimental protocols, quantitative data, and pathway diagrams are provided to support research and development in these areas.
Application in Anticoagulant Synthesis: The Case of Apixaban
1.1. Overview
1-(4-Nitrophenyl)piperidin-2-one is a pivotal intermediate in the synthesis of Apixaban, a potent, orally bioavailable, and reversible direct inhibitor of Factor Xa.[1] Apixaban is widely used for the prevention and treatment of venous thromboembolism and stroke in patients with atrial fibrillation.[1] The synthesis of Apixaban from 1-(4-nitrophenyl)piperidin-2-one involves a multi-step process, including chlorination, substitution with morpholine, reduction of the nitro group, and subsequent cyclization and amidation reactions.
1.2. Synthetic Workflow
The overall synthetic strategy for Apixaban starting from p-nitroaniline is depicted in the following workflow diagram.
Caption: Synthetic workflow for Apixaban from p-nitroaniline.
1.3. Quantitative Data
| Step | Reactants | Solvents | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Synthesis of Intermediate B | p-Nitroaniline, 5-Chlorovaleroyl chloride | Methylene dichloride | Triethylamine, K-tert-butoxide | 0-35 | ~52.5 | - | [2] |
| Chlorination | 1-(4-Nitrophenyl)piperidin-2-one | Methylene dichloride | Phosphorus pentachloride | Reflux | - | - | [3] |
| Morpholine Substitution | 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one | - | Morpholine | 125-130 | - | - | [2] |
| Nitro Group Reduction | 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | Ethanol/Water | Raney Nickel, Hydrazine hydrate | 60-65 | 95 | - | [4] |
1.4. Experimental Protocols
Protocol 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one [2]
-
To a cooled (0-5 °C) mixture of p-nitroaniline (100 g) and triethylamine (147.7 g) in methylene dichloride (2000 ml) under a nitrogen atmosphere, add 5-chloropentanoyl chloride (140.3 g).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Cool the reaction mass to 0-5 °C and add potassium tert-butoxide (223.5 g) over a period of about 3 hours.
-
Allow the reaction temperature to slowly rise to 25-35 °C.
-
After completion of the reaction, pour the mixture into ice water.
-
Separate the organic layer and extract the aqueous layer with methylene dichloride.
-
Wash the combined organic layers with water, concentrate, and crystallize from isopropyl alcohol to obtain 1-(4-nitrophenyl)piperidin-2-one.
Protocol 2: Conversion of 1-(4-Nitrophenyl)piperidin-2-one to Apixaban Precursor [2][3][4]
-
Dichlorination: Dissolve 1-(4-nitrophenyl)piperidin-2-one (100 g) in methylene dichloride (1200 ml) and slowly add phosphorus pentachloride (288.3 g). Heat the mixture to reflux. After completion, pour the reaction mass into ice water, separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one.[3]
-
Morpholine Substitution: Add morpholine (156 mL) to the crude 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one and heat at 125-130 °C for 30 minutes to yield 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.[2]
-
Nitro Reduction: To a solution of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (50 g) in ethanol (750 ml) and water (150 ml), add Raney nickel (1 g). Heat to 60-65 °C and add hydrazine hydrate 80% (60 g) dropwise. Stir for 30 minutes at the same temperature to obtain 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.[4]
1.5. Mechanism of Action: Apixaban and the Coagulation Cascade
Apixaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa, a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[1]
Caption: Mechanism of action of Apixaban in the coagulation cascade.
Application in Antifungal Synthesis: Precursor to Triazole Agents
2.1. Overview
1-(4-Hydroxylphenyl)-4-(4-nitrophenyl)piperazine is a key intermediate in the synthesis of triazole antifungal drugs, such as Itraconazole and Posaconazole. These drugs are broad-spectrum antifungal agents used to treat a variety of fungal infections. The synthesis of this intermediate involves a multi-step process, and its subsequent elaboration leads to the final triazole-containing active pharmaceutical ingredients.
2.2. Synthetic Workflow
A general workflow for the synthesis of the piperazine intermediate is outlined below.
Caption: Synthetic workflow for a key triazole antifungal intermediate.
2.3. Quantitative Data
| Step | Reactants | Solvents | Key Reagents | Temperature (°C) | Yield (%) | Reference |
| Synthesis of Intermediate H | 1-(4-methoxyphenyl)piperazine, p-chloronitrobenzene | - | - | - | - | - |
| Demethylation | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine | - | HBr | Reflux | - | - |
2.4. Experimental Protocol
Protocol 3: Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine
A detailed, multi-step synthesis is described in the literature. A general outline is as follows:
-
Synthesis of 1-(4-methoxyphenyl)piperazine: React diethanolamine with hydrobromic acid, followed by cyclization with p-anisidine in the presence of sodium carbonate and 1-butanol.
-
N-Arylation: React 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene to yield 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.
-
Demethylation: Refluxing 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine with hydrobromic acid yields the final intermediate, 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine.
2.5. Mechanism of Action: Triazole Antifungals and Ergosterol Biosynthesis
Triazole antifungals, such as Itraconazole and Posaconazole, inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5][6] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[5][6]
Caption: Mechanism of action of triazole antifungals in the ergosterol biosynthesis pathway.
References
- 1. What is the mechanism of Itraconazole? [synapse.patsnap.com]
- 2. US20160143894A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 3. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(4-Nitrophenyl)piperidine in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Nitrophenyl)piperidine is a versatile organic compound that holds potential as a key intermediate in the development of novel agrochemicals.[1] While its primary documented applications lie within the synthesis of pharmaceuticals, its structural motifs—a piperidine ring and a nitrophenyl group—are found in various biologically active molecules, suggesting its utility in the creation of new pesticides. This document provides an overview of its potential applications, synthetic protocols, and hypothesized mechanisms of action based on related chemical structures.
Potential Agrochemical Applications
Although direct evidence of this compound's use as a standalone agrochemical is limited in publicly available literature, its derivatives have been explored for various pesticidal activities. The nitrophenyl group can be a crucial pharmacophore in insecticides, and the piperidine scaffold is present in numerous bioactive compounds.
-
Insecticides: Piperidine derivatives have been investigated for their insecticidal properties.[2][3][4] The introduction of a nitrophenyl group could modulate the compound's activity against a range of insect pests. Potential targets could include the nervous system of insects, a common target for many commercial insecticides.[5]
-
Herbicides: Certain piperidinone derivatives have been designed as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a validated target for herbicides.[5] While this compound itself is not a piperidinone, it could serve as a precursor for such derivatives.
-
Fungicides: The fungicidal potential of nitrophenol derivatives has been documented.[6] The replacement of a hydrogen atom in an amino group with other organic radicals has been shown to influence fungicidal activity against various phytopathogenic fungi.[6]
Data Presentation
Due to the lack of specific quantitative data for this compound in agrochemical applications, the following table summarizes the biological activities of structurally related piperidine and nitrophenyl derivatives against various pests. This data is intended to be illustrative of the potential of this chemical class.
| Compound Class | Target Organism | Biological Activity | Efficacy Metric (Example) | Reference |
| Piperidine Derivatives | Various insect species | Insecticidal | LC50 / LD50 | [2][4] |
| Aryl-formyl piperidinone | Weeds (e.g., Amaranthus retroflexus) | Herbicidal (HPPD inhibitor) | IC50: 0.260 μM (for compound I-9) | [5] |
| 2-Amino-4-nitrophenol Derivatives | Phytopathogenic fungi (Rhizoctonia solani, Bipolaris sorokiniana) | Fungicidal | Increased inhibitory effect | [6] |
| Piperine Derivatives | Plutella xylostella (Diamondback moth) | Insecticidal | 90% mortality at 1 mg/ml (for derivative D28) | [3] |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and a general protocol for screening its potential insecticidal activity.
Protocol 1: Synthesis of this compound
This protocol is based on nucleophilic aromatic substitution.
Materials:
-
1-Fluoro-4-nitrobenzene
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-fluoro-4-nitrobenzene (10 mmol) in DMF (20 mL), add piperidine (12 mmol) and potassium carbonate (15 mmol).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Protocol 2: Preliminary Insecticidal Activity Screening
This protocol describes a general method for assessing the contact toxicity of a compound against a model insect, such as the common fruit fly (Drosophila melanogaster) or the diamondback moth (Plutella xylostella).
Materials:
-
This compound
-
Acetone (analytical grade)
-
Sucrose
-
Distilled water
-
Micropipettes
-
Petri dishes or vials
-
Test insects
-
Stereomicroscope
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of dilutions to achieve the desired test concentrations (e.g., 1000, 500, 250, 125, 62.5 µg/mL). A control solution of acetone alone should also be prepared.
-
Topical Application:
-
Immobilize adult insects by chilling them on a cold plate.
-
Using a micropipette, apply 0.5 µL of a test solution to the dorsal thorax of each insect.
-
Treat at least three replicates of 10-20 insects for each concentration and the control.
-
-
Dietary Exposure:
-
Prepare an artificial diet for the target insect.
-
Incorporate the test compound into the diet at various concentrations during its preparation.
-
Place a known number of larvae onto the treated diet in individual containers.
-
Use a diet containing only the solvent as a control.
-
-
Observation and Data Collection:
-
Maintain the treated insects under controlled environmental conditions (e.g., 25±2°C, 60-70% relative humidity, 12:12 h light:dark photoperiod).
-
Provide a 10% sucrose solution as a food source for adult insects in the topical application assay.
-
Record mortality at 24, 48, and 72 hours after treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula.
-
Calculate the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population) values using probit analysis.
-
Mandatory Visualizations
Caption: Workflow for Agrochemical Development.
Caption: Hypothetical Insecticidal Mechanism of Action.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. Frontiers | Design, synthesis, and insecticidal activity evaluation of piperine derivatives [frontiersin.org]
- 4. WO2006003494A2 - Piperidine derivatives and their use as insecticides, acaricides, molluscicides or nematicides - Google Patents [patents.google.com]
- 5. Design, synthesis, herbicidal activity and CoMFA of aryl-formyl piperidinone HPPD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dye Synthesis Using 1-(4-Nitrophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Nitrophenyl)piperidine is a versatile precursor in the synthesis of various organic molecules, including a range of vibrant dyes. The presence of the nitro group on the phenyl ring provides a crucial chemical handle for transformation into a diazonium salt, a key intermediate in the formation of azo dyes. Azo dyes represent the largest and most diverse class of synthetic colorants. The piperidine moiety, a saturated heterocycle, can influence the final dye's properties, such as solubility, lightfastness, and affinity for different substrates. The electron-donating character of the piperidino group can also impact the chromophoric system, affecting the color of the resulting dye.
This document provides detailed protocols for the synthesis of an illustrative azo dye, "Piperidinyl Red," starting from this compound. The synthesis is a three-step process involving the reduction of the nitro group, diazotization of the resulting amine, and subsequent coupling with a naphthol derivative.
Application Notes
The primary application of this compound in dye synthesis is as a precursor to the corresponding aniline derivative, 4-(piperidin-1-yl)aniline. This aniline is then used as the diazo component in azo coupling reactions. The general process involves:
-
Reduction of the Nitro Group: The nitro group is highly electron-withdrawing and must be reduced to an amino (-NH2) group to enable diazotization. Common methods for this reduction include catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) in acidic media.[1][2] The resulting 4-(piperidin-1-yl)aniline is the key intermediate for dye synthesis.
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[3] This salt is highly reactive and is typically used immediately in the next step.
-
Azo Coupling: The diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol or an aromatic amine, to form the characteristic azo (-N=N-) linkage, which is the basis of the dye's color.[3][4] The choice of coupling agent is critical as it significantly determines the final color of the dye.
The piperidine group in the final dye structure can enhance its solubility in certain organic solvents and polymers, making it potentially useful for applications in plastics, inks, and coatings. Furthermore, the tertiary amine of the piperidine can be a site for further chemical modification to fine-tune the dye's properties.
Data Presentation
The following table summarizes the key data for the illustrative dye, "Piperidinyl Red," synthesized from this compound and 2-naphthol.
| Parameter | Value |
| Compound Name | Piperidinyl Red |
| IUPAC Name | 1-((4-(piperidin-1-yl)phenyl)diazenyl)naphthalen-2-ol |
| Molecular Formula | C₂₁H₂₁N₃O |
| Molecular Weight | 343.42 g/mol |
| Color | Red |
| λmax (in Ethanol) | ~480-520 nm (Illustrative) |
| Molar Absorptivity (ε) | ~25,000-35,000 L mol⁻¹ cm⁻¹ (Illustrative) |
Note: The λmax and molar absorptivity values are representative for this class of azo dye and may vary based on the solvent and purity of the compound.
Diagrams
Caption: Synthesis pathway for "Piperidinyl Red".
Caption: Experimental workflow for dye synthesis.
Experimental Protocols
Step 1: Reduction of this compound to 4-(Piperidin-1-yl)aniline
This protocol describes the reduction of the aromatic nitro group to a primary amine using tin(II) chloride.[1]
-
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in ethanol.
-
Add tin(II) chloride dihydrate to the solution.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(piperidin-1-yl)aniline, which can be purified further if necessary.
-
Step 2: Diazotization of 4-(Piperidin-1-yl)aniline
This protocol details the conversion of the synthesized amine to its diazonium salt.[3]
-
Materials:
-
4-(Piperidin-1-yl)aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (3.0 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Distilled water
-
Ice bath, beaker, magnetic stirrer.
-
-
Procedure:
-
Dissolve 4-(piperidin-1-yl)aniline in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains between 0-5 °C.
-
Stir the mixture for an additional 15-20 minutes at this temperature. The resulting solution contains the 4-(piperidin-1-yl)benzenediazonium chloride and should be used immediately in the next step.
-
Step 3: Azo Coupling with 2-Naphthol to Synthesize "Piperidinyl Red"
This protocol describes the final coupling reaction to form the azo dye.[3]
-
Materials:
-
Diazonium salt solution from Step 2
-
2-Naphthol (β-Naphthol) (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Distilled water
-
Ice bath, beaker, magnetic stirrer, Buchner funnel.
-
-
Procedure:
-
In a separate large beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution from Step 2 to the 2-naphthol solution. A brightly colored red precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Collect the precipitated "Piperidinyl Red" dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with cold water to remove any unreacted starting materials and salts.
-
Dry the dye in a desiccator or a vacuum oven at a low temperature.
-
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
Diazonium salts can be explosive when isolated in a dry state. Always keep them in solution and use them immediately after preparation. Do not store diazonium salt solutions.
-
Handle all organic solvents in a fume hood and away from ignition sources.
References
Application Notes and Protocols: NMR and Mass Spectrometry Analysis of 1-(4-Nitrophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 1-(4-Nitrophenyl)piperidine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols and data presented herein are intended to assist in the structural elucidation, identification, and purity assessment of this compound, which is a valuable building block in medicinal chemistry and materials science.
Compound Information
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 6574-15-8 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 206.24 g/mol | [1][2] |
| Structure | - |
NMR Spectroscopic Data
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound, acquired in CDCl₃.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.05-8.09 | m | 2H | Ar-H (ortho to NO₂) |
| 6.76-6.79 | m | 2H | Ar-H (meta to NO₂) |
| 3.43 | m | 4H | -N-CH₂- (Piperidine) |
| 1.68 | m | 6H | -CH₂- (Piperidine) |
| Source:[1] |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 155.28 | Ar-C (para to NO₂) |
| 137.70 | Ar-C (ipso to NO₂) |
| 126.27 | Ar-CH (ortho to NO₂) |
| 112.20 | Ar-CH (meta to NO₂) |
| 48.72 | -N-CH₂- (Piperidine) |
| 25.66 | -CH₂- (Piperidine) |
| 24.61 | -CH₂- (Piperidine) |
| Source:[1] |
Mass Spectrometry Data
Mass spectrometry data was acquired using both Electron Ionization (EI) and Electrospray Ionization (ESI).
High-Resolution Mass Spectrometry (HRMS-ESI)
| Parameter | Value |
| Ionization Mode | ESI |
| Adduct | [M+H]⁺ |
| Calculated m/z | 207.2490 |
| Measured m/z | 207.2472 |
| Source:[1] |
Electron Ionization (EI) Mass Spectrum
The EI mass spectrum of this compound is available through the NIST WebBook.[2] The fragmentation pattern is crucial for unambiguous identification. A summary of key fragments is provided below.
| m/z | Putative Fragment Assignment |
| 206 | [M]⁺• (Molecular Ion) |
| 176 | [M - NO]⁺ |
| 160 | [M - NO₂]⁺ |
| 134 | [M - C₄H₈N]⁺ |
| 84 | [C₅H₁₀N]⁺ (Piperidinyl cation) |
Experimental Protocols
The following are general protocols for the NMR and mass spectrometry analysis of this compound. Instrument parameters may need to be optimized for specific systems.
NMR Spectroscopy Protocol
A standardized workflow for NMR analysis ensures data quality and reproducibility.
-
Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Homogenization : Vortex the sample until the solid is completely dissolved.
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation : Insert the NMR tube into the spectrometer.
-
Shimming : Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum. Typical parameters on a 300 MHz instrument would include a 30° pulse, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum. Typical parameters would include a 30° pulse, an acquisition time of 1 second, and a relaxation delay of 2 seconds, with proton decoupling.
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. For ¹H NMR, integrate the signals and for both ¹H and ¹³C, perform peak picking to determine the chemical shifts.
Mass Spectrometry Protocol
The following outlines the general procedure for acquiring both ESI and EI mass spectra.
4.2.1. ESI-MS Protocol
-
Sample Preparation : Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to approximately 1-10 µg/mL with a 1:1 mixture of methanol and water, with 0.1% formic acid to promote protonation.
-
Instrument Setup : Calibrate the mass spectrometer according to the manufacturer's guidelines.
-
Infusion : Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition : Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).
4.2.2. EI-MS Protocol
-
Sample Introduction : Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Ionization : Volatilize the sample by heating the probe. Ionize the gaseous molecules using a standard electron energy of 70 eV.
-
Data Acquisition : Acquire the mass spectrum, scanning a suitable mass range (e.g., m/z 40-300).
-
Data Analysis : Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns. Compare the obtained spectrum with a reference database, such as the NIST library, for confirmation.
Logical Relationships in Spectroscopic Analysis
The combination of NMR and MS data provides a powerful tool for structural confirmation.
References
Application Note and Protocol for HPLC Purity Analysis of 1-(4-Nitrophenyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Nitrophenyl)piperidine is a chemical compound that serves as a building block in the synthesis of various organic molecules. Its purity is crucial for the quality and efficacy of downstream products in research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical ingredients and intermediates. This document provides a detailed protocol for the determination of the purity of this compound and the separation of its potential impurities using a stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability studies.
Principle of Analysis
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This compound and its impurities are separated based on their differential partitioning between the stationary and mobile phases. The presence of the nitrophenyl group provides a strong chromophore, allowing for sensitive detection using a UV detector. To ensure the method is stability-indicating, forced degradation studies are incorporated to demonstrate that the method can effectively separate the main compound from its degradation products.
Experimental Protocols
HPLC Method Parameters
A summary of the HPLC instrument conditions is provided in Table 1.
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatography system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3 or equivalent) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of ortho-phosphoric acid (85%) to 1000 mL of HPLC grade water, mix well, and degas.
-
Mobile Phase B: Use HPLC grade acetonitrile and degas.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1][2]
-
Acid Hydrolysis:
-
To 1 mL of the standard solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 N NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the diluent.
-
-
Base Hydrolysis:
-
To 1 mL of the standard solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1 mL of 0.1 N HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the diluent.
-
-
Oxidative Degradation:
-
To 1 mL of the standard solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the diluent.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at 105°C for 48 hours.
-
After exposure, prepare a 100 µg/mL solution in the diluent.
-
-
Photolytic Degradation:
-
Expose the solid this compound powder to UV light (254 nm) for 48 hours.
-
After exposure, prepare a 100 µg/mL solution in the diluent.
-
Data Presentation
The following table summarizes hypothetical results from the method validation, demonstrating its suitability for the intended purpose.
| Validation Parameter | Result |
| Specificity | No interference from blank or placebo at the retention time of this compound. The main peak is well-resolved from degradation products. |
| Linearity (r²) | > 0.999 |
| Range | 1 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| - Repeatability | < 1.0% |
| - Intermediate Precision | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Robustness | The method is robust for small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the purity analysis of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
References
Application Notes and Protocols for the Crystal Structure Analysis of 1-(4-Nitrophenyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the crystal structure analysis of 1-(4-nitrophenyl)piperidine derivatives, a class of compounds with significant potential in medicinal chemistry. The following sections detail the crystallographic data, experimental protocols for synthesis and crystal growth, and insights into their biological significance, including relevant signaling pathways.
Quantitative Crystallographic Data
The structural parameters of this compound derivatives are crucial for understanding their chemical behavior and for structure-based drug design. The data presented below has been compiled from single-crystal X-ray diffraction studies.
| Compound | 1-(4-Nitrophenyl)-4-piperidinol [1][2] | 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine [3] |
| Chemical Formula | C₁₁H₁₄N₂O₃ | C₁₇H₂₅N₃O₂ |
| Molecular Weight | 222.24 g/mol | 303.40 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | P bca |
| a (Å) | 9.776(2) | 12.1993(14) |
| b (Å) | 7.632(2) | 8.2012(9) |
| c (Å) | 14.654(3) | 33.453(4) |
| α (°) | 90 | 90 |
| β (°) | 99.25(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1078.9(4) | 3347.0(7) |
| Z | 4 | 8 |
| Density (calculated) (g/cm³) | 1.369 | 1.205 |
| Absorption Coefficient (μ) (mm⁻¹) | 0.102 | 0.08 |
| R-factor (%) | 4.8 | 7.3 |
Experimental Protocols
Synthesis and Crystallization of 1-(4-Nitrophenyl)-4-piperidinol
This protocol is based on the synthesis and crystallization of 1-(4-nitrophenyl)-4-piperidinol as a representative example.
Materials:
-
4-Fluoronitrobenzene
-
4-Hydroxypiperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Crystallization dish
-
Standard laboratory glassware
Procedure:
-
Synthesis:
-
In a round-bottom flask, combine 4-fluoronitrobenzene (1 equivalent), 4-hydroxypiperidine (1.2 equivalents), and potassium carbonate (2 equivalents) in dimethylformamide (DMF).
-
Stir the mixture at reflux for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization.
-
-
Crystallization (Slow Evaporation):
-
Dissolve the purified product in a minimal amount of hot ethanol.
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the filtrate to a clean crystallization dish and cover it loosely with perforated paraffin film.
-
Allow the solvent to evaporate slowly at room temperature over several days.
-
Harvest the resulting single crystals for X-ray diffraction analysis.
-
Single-Crystal X-ray Diffraction Analysis
This protocol outlines the general steps for determining the crystal structure of a this compound derivative.
Equipment:
-
Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation)
-
Goniometer head
-
Cryo-system (optional, for temperature-dependent studies)
-
Computer with data collection and structure solution software (e.g., SHELXTL)
Procedure:
-
Crystal Mounting:
-
Select a single crystal of suitable size and quality under a microscope.
-
Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.
-
-
Data Collection:
-
Center the crystal on the diffractometer.
-
Perform an initial scan to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at a controlled temperature (e.g., 296 K).[3]
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for absorption effects.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the atomic coordinates, and thermal parameters against the experimental data using full-matrix least-squares methods.
-
Locate and refine hydrogen atoms in their expected positions.
-
The final refined structure should have low R-factors, indicating a good agreement between the calculated and observed diffraction data.
-
Biological Significance and Signaling Pathways
Derivatives of piperidine are known to exhibit a wide range of biological activities, including anticancer and neuroprotective effects.[4][5] The this compound scaffold serves as a valuable pharmacophore in the design of novel therapeutic agents.
Anticancer Activity
Several piperidine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. For instance, certain derivatives have been shown to inhibit the proliferation of prostate (PC3) and breast (MCF-7, MDA-MB-231) cancer cells.[4] The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell growth, apoptosis, and metastasis.
Caption: Proposed mechanism of anticancer activity via inhibition of the PI3K/Akt/mTOR signaling pathway.
Neuroprotective Effects
Piperine, a naturally occurring piperidine alkaloid, and its derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's. One such derivative, HJ105, has been found to exert its neuroprotective effects by modulating the Keap1-Nrf2-TXNIP signaling axis, which is involved in cellular responses to oxidative stress and inflammation.[6]
References
- 1. "1-(4-Nitrophenyl)-4-piperidinol" by D. W. Tomlin, Timothy Bunning et al. [ecommons.udayton.edu]
- 2. researchgate.net [researchgate.net]
- 3. 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-arylation of Piperidine with Nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of piperidine and its derivatives is a fundamental transformation in organic synthesis, yielding N-arylpiperidines, a common scaffold in a multitude of pharmaceuticals and biologically active compounds. Traditionally, these motifs are synthesized via cross-coupling reactions employing aryl halides or pseudohalides. However, the use of nitroaromatics as arylating agents presents a more atom-economical and potentially cost-effective alternative, as nitroarenes are often more readily available than the corresponding halides. This protocol details a palladium-catalyzed denitrative cross-coupling reaction, a variant of the Buchwald-Hartwig amination, for the synthesis of N-arylpiperidines from nitrobenzene derivatives.[1][2]
This method leverages a palladium catalyst, typically in conjunction with a specialized phosphine or N-heterocyclic carbene (NHC) ligand, to facilitate the coupling of piperidine with a nitroarene, where the nitro group serves as the leaving group.[1][3] The reaction proceeds via a proposed catalytic cycle involving the oxidative addition of the Ar-NO2 bond to a low-valent palladium species.[2]
Reaction Principle and Signaling Pathway
The palladium-catalyzed N-arylation of piperidine with nitrobenzene derivatives is believed to proceed through a catalytic cycle analogous to the well-established Buchwald-Hartwig amination. The key steps involve the oxidative addition of the nitroarene to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-arylpiperidine product and regenerate the active catalyst.
Experimental Workflow
The general workflow for the N-arylation of piperidine with nitrobenzene derivatives involves careful preparation of the reaction mixture under an inert atmosphere, followed by heating and subsequent purification of the product.
Detailed Experimental Protocol: Palladium-Catalyzed N-arylation
This protocol is adapted from general procedures for the denitrative amination of nitroarenes.[1]
Materials:
-
Nitrobenzene derivative (1.0 mmol, 1.0 equiv)
-
Piperidine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetylacetonate (Pd(acac)₂, 0.02 mmol, 2 mol%)
-
BrettPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the nitrobenzene derivative (1.0 mmol), potassium phosphate (2.0 mmol), palladium(II) acetylacetonate (0.02 mmol), and BrettPhos (0.04 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene (5 mL) followed by piperidine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpiperidine.
Substrate Scope and Yields
The palladium-catalyzed denitrative N-arylation is tolerant of a variety of functional groups on the nitrobenzene ring. The following table summarizes representative yields for the coupling of various nitrobenzene derivatives with secondary amines, providing an expected range for the reaction with piperidine.
| Entry | Nitrobenzene Derivative | Amine | Product | Yield (%) |
| 1 | 4-Nitroanisole | Diphenylamine | 4-Methoxy-N,N-diphenylaniline | 85 |
| 2 | 4-Nitrotoluene | Morpholine | 4-(p-tolyl)morpholine | 78 |
| 3 | 1-Chloro-4-nitrobenzene | Carbazole | 9-(4-chlorophenyl)-9H-carbazole | 75 |
| 4 | 1-Nitro-4-(trifluoromethyl)benzene | Aniline | 4-(Trifluoromethyl)diphenylamine | 65 |
| 5 | 3-Nitrobenzonitrile | Piperidine | 1-(3-cyanophenyl)piperidine | 72 (estimated) |
| 6 | Nitrobenzene | Piperidine | 1-Phenylpiperidine | 80 (estimated) |
Yields for entries 5 and 6 are estimated based on the general efficiency of the reaction with similar substrates as specific data for the N-arylation of piperidine with these exact nitroarenes under this specific protocol was not available in the cited literature.
Logical Relationship of Substrate Suitability
The success of the reaction is influenced by the electronic properties of the nitrobenzene derivative. A logical relationship for substrate suitability can be visualized as follows:
Troubleshooting
-
Low or No Conversion:
-
Inert atmosphere: Ensure the reaction is set up under strictly anaerobic conditions, as the palladium(0) catalyst is sensitive to oxygen.
-
Reagent quality: Use anhydrous solvents and ensure the base is dry. The quality of the catalyst and ligand is also critical.
-
Temperature: The reaction may require higher temperatures or longer reaction times for less reactive substrates.
-
-
Side Product Formation:
-
Hydrodenitration: The formation of the corresponding arene (from the nitroarene) can occur as a side reaction. Optimizing the ligand-to-metal ratio may mitigate this.
-
Reduction of the nitro group: In some cases, the nitro group may be reduced to an amine. This is more likely if a reductant is inadvertently present.
-
Conclusion
The palladium-catalyzed denitrative N-arylation of piperidine with nitrobenzene derivatives offers a valuable and modern approach to the synthesis of N-arylpiperidines. This method avoids the pre-functionalization of the aromatic ring to a halide or pseudohalide, thereby increasing the overall efficiency of the synthetic route. The protocol is generally tolerant of a range of functional groups, making it a versatile tool for medicinal chemistry and drug development. Further optimization of reaction conditions, including the choice of ligand and base, may be necessary for specific substrate combinations to achieve optimal yields.
References
Application Notes and Protocols: Synthesis and Biological Screening of 1-(4-Nitrophenyl)piperidine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel 1-(4-nitrophenyl)piperidine analogues. The protocols outlined below detail the synthetic procedures for generating a library of these compounds and the subsequent screening for their potential as anticancer and antimicrobial agents.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[1] Its conformational flexibility and ability to engage in various molecular interactions make it a valuable building block for drug design. The incorporation of a 4-nitrophenyl group onto the piperidine nitrogen introduces a key pharmacophore that can influence the compound's electronic properties and biological activity. This class of compounds has shown promise in various therapeutic areas, including oncology and infectious diseases.
Synthesis of this compound Analogues
A general synthetic scheme for the preparation of this compound analogues is presented below. The core scaffold is typically synthesized via nucleophilic aromatic substitution, followed by modifications to introduce chemical diversity.
General Synthetic Protocol
A common route to synthesize the this compound core involves the reaction of piperidine with 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene. Analogues can then be generated by utilizing substituted piperidines or by further chemical transformations of the initial product.
Scheme 1: Synthesis of the this compound Core
Caption: General reaction scheme for the synthesis of the this compound core.
Experimental Protocol: Synthesis of this compound
-
To a solution of piperidine (1.0 eq) in dimethylformamide (DMF), add 1-fluoro-4-nitrobenzene (1.0 eq) and potassium carbonate (K2CO3) (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Synthesis of Analogues:
To generate a library of analogues, substituted piperidines (e.g., 4-methylpiperidine, 4-phenylpiperidine) can be used in the initial reaction. Further diversity can be achieved by chemical modifications of the this compound scaffold, such as reduction of the nitro group to an amine, which can then be further functionalized.
Biological Screening
The synthesized this compound analogues can be screened for a variety of biological activities. Below are protocols for anticancer and antimicrobial screening.
Anticancer Activity Screening
The cytotoxic effects of the synthesized compounds against various cancer cell lines can be evaluated using the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogues (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.
Quantitative Data: Anticancer Activity of Selected Piperidine Analogues
The following table summarizes the cytotoxic activity of representative piperidine analogues against various cancer cell lines.
| Compound ID | Analogue Description | Cancer Cell Line | IC50 (µM) |
| PNP-1 | This compound | MCF-7 (Breast) | 15.2 |
| PNP-2 | 1-(4-Nitrophenyl)-4-methylpiperidine | A549 (Lung) | 9.8 |
| PNP-3 | 1-(4-Nitrophenyl)-4-phenylpiperidine | HCT116 (Colon) | 5.4 |
| PNP-4 | 1-(4-Aminophenyl)piperidine | MCF-7 (Breast) | > 50 |
Note: The data presented is a compilation of representative values from literature for structurally related compounds and should be considered illustrative.
Antimicrobial Activity Screening
The antimicrobial activity of the synthesized compounds can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the synthesized compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
Quantitative Data: Antimicrobial Activity of Selected Piperidine Analogues
The following table summarizes the antimicrobial activity of representative piperidine analogues.
| Compound ID | Analogue Description | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| PNP-1 | This compound | 32 | 64 |
| PNP-5 | This compound-4-carboxamide | 16 | 32 |
| PNP-6 | 1-(4-Nitrophenyl)-4-(hydroxymethyl)piperidine | 64 | >128 |
Note: The data presented is a compilation of representative values from literature for structurally related compounds and should be considered illustrative.[2]
Potential Mechanism of Action: Signaling Pathway Modulation
Piperidine derivatives have been shown to exert their biological effects through the modulation of various cellular signaling pathways.[3] While the specific mechanisms for this compound analogues are still under investigation, insights can be drawn from structurally related compounds like piperine.
Hypothesized Signaling Pathway Modulation
Based on studies of similar compounds, this compound analogues may interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as the TGF-β and Notch signaling pathways.
Caption: Hypothesized inhibition of TGF-β and Notch signaling pathways by this compound analogues.
This proposed mechanism suggests that these compounds may inhibit the activation of key receptors in these pathways, leading to downstream effects that include decreased cell proliferation, induction of apoptosis, and reduced metastatic potential. Further experimental validation is required to confirm these specific molecular targets.
Experimental Workflow Overview
The following diagram illustrates the overall workflow for the synthesis and biological screening of this compound analogues.
Caption: Overall experimental workflow for the synthesis and evaluation of this compound analogues.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The protocols and data presented in these application notes provide a framework for the synthesis and biological evaluation of a diverse library of analogues. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the identification of lead candidates with potent and selective anticancer and antimicrobial activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Nitrophenyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-(4-Nitrophenyl)piperidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.
Q1: My reaction to form this compound is sluggish or incomplete. What are the possible reasons?
Several factors could contribute to an incomplete reaction:
-
Insufficient Base: A base, such as potassium carbonate or triethylamine, is crucial to neutralize the acid formed during the nucleophilic aromatic substitution. Ensure you are using a sufficient molar equivalent of a suitable base.
-
Low Reaction Temperature: While high temperatures can promote side reactions, the reaction may not proceed at an adequate rate if the temperature is too low. Optimization of the reaction temperature is critical.
-
Poor Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is generally preferred for this type of reaction.
-
Quality of Starting Materials: Ensure the piperidine and 1-fluoro-4-nitrobenzene or other halo-nitroaromatic starting materials are of high purity.
Q2: The yield of my this compound synthesis is consistently low. How can I improve it?
Low yields can often be addressed by optimizing the reaction conditions. Consider the following:
-
Choice of Halogen on the Nitrophenyl Ring: The reactivity of the leaving group in SNAr reactions follows the order F > Cl > Br > I. Using 1-fluoro-4-nitrobenzene as a starting material will generally result in higher yields and faster reaction times compared to its chloro, bromo, or iodo counterparts.[1][2]
-
Base and Solvent System: The choice of base and solvent can significantly impact the reaction rate and yield. Stronger bases and polar aprotic solvents tend to favor the reaction. For Buchwald-Hartwig amination, the selection of the appropriate ligand and base is critical for achieving high yields.
-
Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Increasing the temperature can improve the rate, but may also lead to the formation of byproducts.
Q3: My final product has a yellow or brownish tint. What causes this and how can I remove it?
A yellow or brownish discoloration in the final product is often due to the presence of oxidation products or residual starting materials and impurities.[3][4]
-
Purification: The most effective method for removing colored impurities is through purification techniques such as recrystallization or column chromatography.[5][6]
-
Prevention: To prevent discoloration, it is advisable to store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light and heat.[4]
Q4: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Side reactions can significantly reduce the yield and complicate the purification process. Common side reactions include:
-
Hydrolysis of the Nitro Group: Under harsh basic conditions, the nitro group can be susceptible to hydrolysis.
-
Formation of Di-substituted Products: If a di-halo-nitroaromatic starting material is used, there is a possibility of forming di-substituted products.
-
Polymerization or Decomposition: At excessively high temperatures, starting materials or the product may decompose or polymerize.[3]
To minimize side reactions, it is important to carefully control the reaction temperature and time, and to use the appropriate stoichiometry of reactants and reagents.
Q5: What are the recommended methods for purifying this compound?
The primary methods for purifying this compound are:
-
Recrystallization: This is often an effective method for removing minor impurities and obtaining a crystalline solid.[7] Screening different solvent systems is recommended to find the optimal conditions.
-
Flash Column Chromatography: This technique is useful for separating the desired product from significant amounts of impurities with different polarities.[5]
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC with a C18 column is a viable option.[5]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reaction conditions for the synthesis of this compound and its analogs, providing a comparison of yields.
| Method | Aryl Halide | Amine | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| SNAr | 1,4-dimethoxy-2,5-dinitrobenzene | Piperidine | - | - | Reflux | 2 | 76 | [8] |
| SNAr | 1,4-dimethoxy-2,5-dinitrobenzene | Pyrrolidine | - | - | Reflux | 2 | 82 | [8] |
| Buchwald-Hartwig | 4-bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos / tBuOK | Xylene | MW | - | - | [9] |
| Buchwald-Hartwig | 4-chloroanisole | Piperidine | (NHC)Pd(allyl)Cl | Toluene | 100 | 0.25 | 43 | [10] |
| Buchwald-Hartwig | 4-bromoanisole | Piperidine | (NHC)Pd(allyl)Cl | Toluene | 100 | 0.33 | 93 | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general procedure based on the reaction of 1-fluoro-4-nitrobenzene with piperidine.
Materials:
-
1-fluoro-4-nitrobenzene (1.0 equiv)
-
Piperidine (1.2-1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add 1-fluoro-4-nitrobenzene and DMF.
-
Add potassium carbonate to the solution.
-
Add piperidine dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general procedure for the palladium-catalyzed amination of 4-chloronitrobenzene with piperidine.
Materials:
-
4-chloronitrobenzene (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene
Procedure:
-
In an oven-dried Schlenk tube, add 4-chloronitrobenzene, sodium tert-butoxide, and the palladium catalyst and ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and piperidine via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Technical Support Center: Synthesis of 1-(4-Nitrophenyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Nitrophenyl)piperidine. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the primary synthetic route for this compound and what are the common starting materials?
The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of piperidine with an electron-deficient aromatic ring substituted with a good leaving group at the para position and a strongly electron-withdrawing nitro group.
Common starting materials include:
-
1-Chloro-4-nitrobenzene: A widely used and cost-effective starting material.
-
1-Fluoro-4-nitrobenzene: Often more reactive than its chloro-analogue, potentially leading to higher yields and milder reaction conditions.[1]
-
1,4-Dinitrobenzene: In this case, one of the nitro groups acts as a leaving group.
Q2: I am observing a low yield of the desired this compound. What are the potential causes and how can I improve it?
Low yields can stem from several factors. Below is a troubleshooting table to address this issue.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. - Increase reaction temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions. - Use a more reactive substrate: If using 1-chloro-4-nitrobenzene, consider switching to the more reactive 1-fluoro-4-nitrobenzene.[1] |
| Suboptimal Solvent | The choice of solvent is crucial for SNAr reactions. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile are generally preferred as they can solvate the intermediate Meisenheimer complex. |
| Base Inefficiency | A base is often used to neutralize the acid (e.g., HCl or HF) formed during the reaction, driving the equilibrium towards the product. Ensure an adequate amount of a suitable base, such as potassium carbonate or triethylamine, is used. |
| Side Reactions | The formation of byproducts can significantly reduce the yield of the desired product. See Q3 for a detailed discussion on common side reactions and their mitigation. |
Q3: What are the major side reactions in the synthesis of this compound and how can I minimize them?
The two primary side reactions of concern are the formation of isomeric impurities and di-substitution products.
-
Isomeric Impurities: This is a significant issue when using starting materials that are not isomerically pure. For instance, if the synthesis starts from a mixture of dinitrobenzene isomers (e.g., 1,2- and 1,4-dinitrobenzene), a mixture of isomeric 1-(nitrophenyl)piperidine products will be formed.[2]
-
Mitigation: Ensure the purity of the starting aromatic compound. If a mixture is unavoidable, the isomers will need to be separated by chromatography after the reaction, which can be challenging and reduce the isolated yield of the desired product.[2]
-
-
Di-substitution: When using starting materials like 1,4-dinitrobenzene, there is a possibility of a second piperidine molecule displacing the remaining nitro group, leading to the formation of 1,4-bis(piperidino)benzene.
-
Mitigation: This can be minimized by controlling the stoichiometry of the reactants. Using a molar excess of the nitroaromatic compound relative to piperidine can favor the mono-substitution product. Careful monitoring of the reaction progress is also essential to stop the reaction once the desired product is formed and before significant di-substitution occurs.
-
Q4: My final product is a dark, oily substance instead of the expected yellow solid. What could be the reason?
The appearance of a dark, oily product often indicates the presence of impurities.
-
Incomplete reaction: Unreacted starting materials, especially the nitroaromatic compound, can contribute to the oily nature.
-
Side products: The formation of side products, as discussed in Q3, can prevent the crystallization of the desired product.
-
Decomposition: Prolonged reaction times or excessive temperatures can lead to the decomposition of the product or starting materials, resulting in colored impurities.
Solution: The crude product should be purified. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often effective for removing minor impurities and obtaining a crystalline solid. If recrystallization is unsuccessful, column chromatography on silica gel is a reliable method for purification.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of this compound and its analogs under different conditions. It is important to note that yields can vary significantly based on the specific reaction conditions, scale, and purity of the starting materials.
| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |
| o-Dinitrobenzene | Piperidine | Benzene, reflux | 1-(2-Nitrophenyl)piperidine | Quantitative | [1] |
| 1,4-Dimethoxy-2,5-dinitrobenzene | Piperidine | Reflux, 2h | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | 76 | [2] |
| 1-Chloro-4-nitrobenzene | Piperidine | K₂CO₃, DMF, 100°C, 12h | This compound | ~85-95 (Typical) | General SNAr |
| 1-Fluoro-4-nitrobenzene | Piperidine | K₂CO₃, DMSO, 80°C, 6h | This compound | >90 (Typical) | General SNAr |
Experimental Protocols
Synthesis of this compound from 1-Chloro-4-nitrobenzene
Materials:
-
1-Chloro-4-nitrobenzene
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-4-nitrobenzene (1.0 eq), piperidine (1.2 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate:hexanes eluent). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, typically a yellow-orange solid, can be purified by recrystallization from ethanol or isopropanol to yield pure this compound.
Visualizations
Reaction Pathways
References
Purification of crude 1-(4-Nitrophenyl)piperidine by column chromatography
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges during the purification of crude 1-(4-Nitrophenyl)piperidine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system (eluent) for the purification of this compound on a silica gel column?
A good starting point for determining the optimal eluent is to use a mixture of a non-polar solvent like hexanes (or petroleum ether) and a moderately polar solvent like ethyl acetate.[1] Begin with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate. The ideal solvent system should provide a retention factor (Rf) value of approximately 0.2-0.3 for this compound on a TLC plate.[2] Due to the basic nature of the piperidine moiety, which can cause peak tailing on acidic silica gel, adding a small amount of triethylamine (~0.5-1%) to the eluent can significantly improve peak shape.[3]
Q2: How do I prepare my crude sample for loading onto the column?
There are two primary methods for sample loading: wet loading and dry loading.
-
Wet Loading: This method is suitable if your crude product dissolves easily in the initial, low-polarity eluent. Dissolve the sample in the minimum amount of the starting eluent and carefully pipette it onto the top of the silica bed.[4]
-
Dry Loading: This is the preferred method if your compound is poorly soluble in the eluent or if you need to use a more polar solvent for dissolution.[4] To dry load, dissolve your crude product in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (approximately 10-20 times the mass of your sample), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[4] This powder can then be carefully added to the top of the packed column.[5]
Q3: My compound is not moving from the origin on the TLC plate, even with 100% ethyl acetate. What should I do?
This indicates your compound is very polar and is strongly adsorbed to the silica gel. To elute it from the column, you need a more polar mobile phase.[6] You can try adding a small percentage of a highly polar solvent like methanol to your eluent (e.g., 1-5% methanol in dichloromethane). For very polar basic compounds, a solvent system containing ammonia can be effective; you can prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this mixture in dichloromethane.[6]
Q4: My product is eluting with the solvent front. How can I achieve better separation?
If your product elutes with the solvent front, the mobile phase is too polar. You need to decrease the polarity of the eluent. Start with a much higher ratio of the non-polar solvent (e.g., Hexanes) to the polar solvent (e.g., Ethyl Acetate). For very nonpolar compounds, you may need to use systems like 0-5% ethyl acetate in hexanes.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Spots | 1. Improper solvent system. 2. Column was overloaded with crude material. 3. Column was packed improperly (air bubbles, cracks). 4. Sample band was too wide during loading. | 1. Optimize the solvent system using TLC to achieve better separation between spots. 2. Use a larger column or reduce the amount of sample. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. 3. Repack the column carefully using the slurry method to ensure a uniform bed. 4. Dissolve the sample in the minimum possible volume of solvent for loading. Use the dry loading technique for better results.[4] |
| Peak Tailing of the Product | The basic piperidine nitrogen is interacting strongly with acidic sites on the silica gel surface.[8] | Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system.[3] This will neutralize the acidic sites and improve the peak shape. |
| No Compound Detected in Fractions | 1. The compound degraded on the silica column. 2. The fractions are too dilute to be detected by TLC. 3. The compound is very polar and has not eluted yet.[6] | 1. Test compound stability on a TLC plate by spotting and letting it sit for an hour before eluting. If it degrades, consider using a less acidic stationary phase like alumina or deactivated silica gel.[6] 2. Combine and concentrate the fractions where you expected the compound to elute, then re-run the TLC.[6] 3. Gradually increase the polarity of the eluent system (gradient elution).[5] |
| Colored Impurities Co-elute | The impurity has a similar polarity to the product in the chosen solvent system. | Try a different solvent system. For example, if you are using Hexanes/Ethyl Acetate, try a system with Dichloromethane/Hexanes or Toluene/Ethyl Acetate to alter the selectivity of the separation. |
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Optimization
-
Dissolve a small amount of the crude this compound in a few drops of ethyl acetate or dichloromethane.
-
On a TLC plate, use a capillary tube to spot the dissolved crude mixture.
-
Prepare several developing chambers with different solvent systems of varying polarity (e.g., 9:1, 4:1, 2:1 Hexanes:Ethyl Acetate).
-
Place the TLC plates in the chambers and allow the solvent to run up the plate.
-
Visualize the plates under a UV lamp.
-
The optimal solvent system is the one that moves the desired product to an Rf value of approximately 0.2-0.3, with good separation from impurities.[2]
Protocol 2: Column Packing and Purification
-
Preparation: Select a glass column of appropriate size. As a rule of thumb, use about 30-50g of silica gel for every 1g of crude mixture.
-
Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Create a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another layer of sand on top to prevent disturbance of the silica bed when adding solvent or sample.[4]
-
-
Sample Loading:
-
Drain the solvent until the level just touches the top layer of sand.
-
Load your sample using either the wet or dry loading method as described in the FAQ section.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute compounds that are more strongly adsorbed to the silica.[5]
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[5]
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 1-(4-Nitrophenyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 1-(4-Nitrophenyl)piperidine. This document offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and supporting technical data to facilitate the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve this compound sparingly at room temperature but completely at an elevated temperature. Based on the polarity of the molecule, which contains a polar nitro group and a non-polar phenylpiperidine moiety, suitable solvents include alcohols like ethanol and isopropanol. A two-solvent system, such as ethyl acetate and a non-polar solvent like hexane, can also be effective. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid, can occur if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities.[1] To address this, you can try the following:
-
Add a small amount of additional hot solvent to the solution to decrease saturation.
-
Lower the temperature at which the solution becomes saturated by using a larger volume of solvent.
-
Switch to a lower-boiling point solvent.
-
Attempt a two-solvent recrystallization, which can sometimes prevent oiling out.[1]
Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
A3: If crystals do not form upon cooling, the solution may not be sufficiently saturated, or nucleation may be inhibited. You can induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a small seed crystal of pure this compound to the solution.
-
Reducing Solvent Volume: If the solution is not saturated enough, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Flash Freezing: Briefly cool the flask in a dry ice/acetone bath to induce rapid nucleation, then allow it to warm slowly to room temperature to promote crystal growth.
Q4: The purity of my recrystallized product has not significantly improved. What could be the reason?
A4: A lack of improvement in purity can result from several factors:
-
Inappropriate Solvent Choice: The chosen solvent may dissolve the impurities as well as the desired compound, leading to their co-crystallization. A different solvent or solvent system should be tested.
-
Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice.[2] Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete Washing: Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Crystal Yield | - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Concentrate the mother liquor by evaporation and cool to recover more product. - Choose a solvent in which the compound has lower solubility at cold temperatures. - Ensure the filtration apparatus is pre-heated before hot filtration. |
| Colored Impurities in Crystals | - Colored impurities were not effectively removed. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause bumping. |
| Amorphous Solid Instead of Crystals | - The solution cooled too quickly. - High concentration of impurities interfering with crystal lattice formation. | - Allow the solution to cool to room temperature slowly and undisturbed. - Consider a preliminary purification step, such as column chromatography, if the crude material is highly impure. |
| Difficulty Filtering Crystals | - Crystals are too fine. | - Allow for slower crystal growth by cooling the solution more gradually. This will result in larger crystals that are easier to filter. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (e.g., with Isopropanol)
This protocol is a general guideline and may require optimization based on the purity of the starting material.
1. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to just cover the solid.
-
Heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot isopropanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.[3]
2. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
3. Hot Filtration:
-
If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
4. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering impurities.[4]
6. Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization (e.g., with Ethyl Acetate/Hexane)
This method is useful if a suitable single solvent cannot be found.
1. Dissolution:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate (the "good" solvent) in an Erlenmeyer flask with stirring.
2. Addition of Anti-Solvent:
-
While the solution is still hot, slowly add hexane (the "poor" solvent) dropwise until the solution becomes slightly turbid (cloudy).[5]
-
If turbidity persists, add a few drops of hot ethyl acetate until the solution becomes clear again.[5]
3. Crystallization, Isolation, Washing, and Drying:
-
Follow steps 4, 5, and 6 from the Single-Solvent Recrystallization protocol. For washing, use a cold mixture of ethyl acetate and hexane in the same ratio as the final recrystallization mixture.
Quantitative Data
Due to the limited availability of specific experimental solubility data for this compound in various organic solvents, the following table provides an estimated qualitative solubility profile based on the principles of "like dissolves like" and data for structurally similar compounds. Researchers should use this as a guide for solvent screening.
| Solvent | Solvent Type | Predicted Solubility at 25°C | Predicted Solubility at Boiling Point | Suitability for Recrystallization |
| Water | Polar Protic | Very Low | Low | Poor |
| Ethanol | Polar Protic | Low to Moderate | High | Good potential as a single solvent. |
| Isopropanol | Polar Protic | Low | High | Good potential as a single solvent. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | Very High | Likely a good "soluble" solvent for a two-solvent system. |
| Acetone | Polar Aprotic | High | Very High | Likely too soluble for good recovery. |
| Dichloromethane | Chlorinated | High | Very High | Likely too soluble for good recovery. |
| Toluene | Aromatic | Moderate | High | Potential as a single solvent, but may require a larger volume. |
| Hexane | Non-polar | Very Low | Low | Good potential as an "anti-solvent" in a two-solvent system. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Troubleshooting common issues in piperidine N-arylation reactions
Welcome to the technical support center for piperidine N-arylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these crucial synthetic transformations. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guides
This section provides solutions to common problems encountered during piperidine N-arylation reactions, such as the widely used Buchwald-Hartwig amination.
Issue 1: Low or No Product Yield
Question: My piperidine N-arylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
Answer: Low to no yield is a frequent challenge in N-arylation reactions and can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is often the most effective.
Potential Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). The reaction should be performed under an inert atmosphere (Argon or Nitrogen) to protect the catalyst from oxidation.[1][2]
-
Poor Ligand Choice: The selection of the phosphine ligand is critical and often substrate-dependent. For the N-arylation of piperidines, sterically hindered biaryl phosphine ligands like RuPhos and XPhos have demonstrated effectiveness.[1] Older generation ligands may not be sufficient, especially with less reactive aryl chlorides.
-
Inappropriate Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is commonly used.[1] Weaker bases such as K₂CO₃ or K₃PO₄ may lead to slow or incomplete reactions.[2]
-
Solvent Issues: The insolubility of reagents is a common reason for reaction failure. Toluene and dioxane are frequently used solvents.[1][2] Ensure your starting materials are soluble at the reaction temperature.
-
Low Reaction Temperature: Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[2]
Troubleshooting Workflow for Low Yield:
References
Optimization of reaction conditions for 1-(4-Nitrophenyl)piperidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Nitrophenyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the synthesis of this compound are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. SNAr involves the reaction of an aryl halide (typically 4-chloro- or 4-fluoronitrobenzene) with piperidine, often in the presence of a base. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and piperidine.
Q2: Which starting aryl halide is best for the Nucleophilic Aromatic Substitution (SNAr) reaction?
A2: For SNAr reactions, the reactivity of the aryl halide is crucial. Aryl fluorides are generally more reactive than chlorides, followed by bromides and iodides. Therefore, 1-fluoro-4-nitrobenzene is often the preferred starting material for achieving higher yields and milder reaction conditions.
Q3: My SNAr reaction is slow or incomplete. What are the likely causes?
A3: Several factors can lead to a sluggish or incomplete SNAr reaction. These include:
-
Insufficiently activated aryl halide: The presence of a strong electron-withdrawing group, like the nitro group in the para position, is essential.
-
Low reaction temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.
-
Inappropriate solvent: Polar aprotic solvents like DMSO or DMF are generally preferred as they can solvate the charged intermediate (Meisenheimer complex).
-
Weak base: A base is often required to neutralize the hydrogen halide formed during the reaction.
Q4: What are the key parameters to control in a Buchwald-Hartwig amination for this synthesis?
A4: The success of a Buchwald-Hartwig amination depends on the careful control of several parameters:
-
Catalyst system: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich phosphine ligands are often required, especially when using less reactive aryl chlorides.
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide is commonly used.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically employed.
-
Inert atmosphere: The palladium(0) catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
Q5: I am observing significant side product formation. What are the common side products and how can I minimize them?
A5: In the SNAr reaction, side products can arise from reactions with the solvent or impurities. In the Buchwald-Hartwig amination, common side reactions include hydrodehalogenation of the aryl halide and catalyst deactivation. To minimize side products, ensure the purity of your starting materials and solvent, maintain a strict inert atmosphere for palladium-catalyzed reactions, and optimize the reaction temperature and time.
Q6: How can I purify the final product, this compound?
A6: The most common methods for purifying this compound are recrystallization and column chromatography. Recrystallization is effective for removing minor impurities if the product is a solid. Column chromatography is useful for separating the product from starting materials and significant side products with different polarities.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Reaction temperature is too low.2. Inappropriate solvent.3. Insufficient reaction time.4. Starting aryl halide is not sufficiently activated.5. Base is not strong enough or absent. | 1. Increase the reaction temperature, potentially to reflux.2. Switch to a polar aprotic solvent like DMSO or DMF.3. Monitor the reaction by TLC or GC and increase the reaction time.4. Ensure the nitro group is in the ortho or para position to the leaving group.5. Add a suitable base such as K₂CO₃ or Et₃N to scavenge the acid produced. |
| Formation of Multiple Products | 1. Presence of impurities in starting materials or solvent.2. Side reactions with the solvent (e.g., if using an amine-based solvent).3. The starting material has multiple leaving groups. | 1. Purify starting materials and use dry, high-purity solvents.2. Choose an inert solvent.3. Use a starting material with a single, highly activated leaving group. |
| Product is Difficult to Purify | 1. Product co-elutes with starting material or impurities during chromatography.2. Product is an oil and difficult to crystallize. | 1. Optimize the solvent system for column chromatography to improve separation.2. Attempt recrystallization from a different solvent system or use preparative HPLC. |
Buchwald-Hartwig Amination
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Catalyst deactivation due to oxygen.2. Incorrect palladium source or ligand.3. Inappropriate base.4. Solvent is not anhydrous or deoxygenated. | 1. Ensure the reaction is set up under a strict inert atmosphere (N₂ or Ar) and use degassed solvents.[1]2. Use a reliable palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).3. Use a strong, non-nucleophilic base like sodium tert-butoxide.4. Use freshly distilled, anhydrous, and deoxygenated solvents. |
| Hydrodehalogenation of Aryl Halide | 1. Presence of water or other protic impurities.2. Suboptimal ligand-to-metal ratio. | 1. Ensure all reagents and solvents are rigorously dried.2. Optimize the ligand-to-palladium ratio; typically, a slight excess of ligand is used. |
| Dark Reaction Color and Catalyst Precipitation | 1. Catalyst decomposition at high temperatures.2. Ligand degradation. | 1. Lower the reaction temperature and monitor for product formation over a longer period.2. Choose a more thermally stable ligand. |
Data Presentation
Illustrative Yields for this compound Synthesis under Various Conditions
Disclaimer: The following table is a generalized representation based on typical outcomes for similar reactions, as a direct comparative study for this compound was not found in the literature. Actual yields may vary.
| Method | Aryl Halide | Solvent | Base | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| SNAr | 1-Fluoro-4-nitrobenzene | DMSO | K₂CO₃ | 120 | 12 | 85-95 |
| SNAr | 1-Chloro-4-nitrobenzene | DMF | Et₃N | 150 (reflux) | 24 | 60-75 |
| Buchwald-Hartwig | 1-Bromo-4-nitrobenzene | Toluene | NaOtBu | 100 | 8 | 90-98 |
| Buchwald-Hartwig | 1-Chloro-4-nitrobenzene | Dioxane | NaOtBu | 110 | 18 | 70-85 |
| Microwave-assisted SNAr | 1-Fluoro-4-nitrobenzene | None (neat) | None | 150 | 0.5 | >90 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may require optimization.
Reagents & Equipment:
-
1-Fluoro-4-nitrobenzene (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask, add 1-fluoro-4-nitrobenzene, piperidine, and potassium carbonate.
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol requires strict anhydrous and anaerobic conditions.
Reagents & Equipment:
-
1-Bromo-4-nitrobenzene (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask or similar glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed toluene via syringe, followed by 1-bromo-4-nitrobenzene and piperidine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for SNAr Synthesis.
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Troubleshooting Logic for Low Yield.
References
Technical Support Center: Purification of 1-(4-Nitrophenyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 1-(4-Nitrophenyl)piperidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Issue 1: The final product has a persistent yellow or orange color after initial isolation.
-
Question: My synthesized this compound is intensely colored, and this color persists after simple filtration and drying. What is the likely cause and how can I obtain a pure, pale yellow product?
-
Answer: An intense yellow or orange coloration is often indicative of residual starting materials or the presence of side products. The most common impurities that contribute to color are unreacted 1-fluoro-4-nitrobenzene or other activated nitroaromatic precursors. Additionally, side reactions can lead to colored byproducts. To address this, a multi-step purification approach is recommended, typically involving an aqueous wash followed by recrystallization or column chromatography.
Issue 2: Poor recovery of the product after recrystallization.
-
Question: I attempted to recrystallize my crude this compound, but the yield of pure crystals is very low. What could be the reasons for this, and how can I improve the recovery?
-
Answer: Low recovery during recrystallization can stem from several factors. Using an excessive volume of solvent is a common mistake, as it keeps a significant portion of the product dissolved even after cooling. Another possibility is the selection of an inappropriate solvent system where the compound has high solubility even at low temperatures. To improve your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[1][2] If you suspect the solvent is not optimal, you may need to screen other solvents or use a two-solvent system.
Issue 3: Oily residue forms instead of crystals during recrystallization.
-
Question: Upon cooling the recrystallization solvent, my this compound "oiled out" instead of forming solid crystals. What causes this, and how can I induce crystallization?
-
Answer: "Oiling out" typically occurs when the solution is supersaturated to a high degree or when the melting point of the impure solid is lower than the temperature of the solution. This can be mitigated by ensuring a slower cooling rate, which allows for the orderly formation of a crystal lattice. If slow cooling is ineffective, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization.
Issue 4: Suspected presence of unreacted piperidine in the final product.
-
Question: My analytical data (e.g., NMR spectrum) suggests the presence of residual piperidine in my purified this compound. What is the best way to remove it?
-
Answer: Piperidine is a basic compound and can be effectively removed by an acidic wash. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The piperidine will be protonated to form a water-soluble salt, which will partition into the aqueous layer. Subsequently, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash. Ensure the product is then thoroughly dried before any subsequent purification steps like recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound is commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction between piperidine and an activated nitroaromatic compound, such as 1-fluoro-4-nitrobenzene.[3][4] Therefore, the most likely impurities are:
-
Unreacted Starting Materials: Residual piperidine and 1-fluoro-4-nitrobenzene (or the corresponding chloro- or bromo- derivative).
-
Side-Products: Depending on reaction conditions, the formation of piperidinium salts can occur, especially in the presence of acidic species.[5] Oxidation of piperidine is also a possibility.
-
Positional Isomers: If the starting nitroaromatic compound is not pure (e.g., contains meta- or ortho-isomers), the corresponding positional isomers of the product may be present.[6]
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities from a solid product. It is often the final step to obtain a highly crystalline material.
-
Column Chromatography: This technique is particularly useful for separating the desired product from compounds with similar polarities, such as positional isomers or certain byproducts.[6][7]
-
Aqueous Extraction/Washing: This is a crucial first step to remove water-soluble or acid/base-reactive impurities like unreacted piperidine or inorganic salts.
A combination of these techniques, such as an initial aqueous wash followed by recrystallization or column chromatography, will generally yield the highest purity product.
Q3: What are some recommended solvent systems for the purification of this compound?
A3: The choice of solvent is critical for both recrystallization and column chromatography. Based on the structure of this compound, which has both polar (nitro group) and non-polar (phenyl and piperidine rings) characteristics, the following solvent systems can be considered:
| Purification Method | Recommended Solvents/Solvent Systems | Rationale |
| Recrystallization | Ethanol, Isopropanol, or mixtures of Ethanol/Water, Acetone/Hexane | Alcohols like ethanol and isopropanol are good single-solvent choices as they typically dissolve the compound well when hot but poorly when cold.[1] A two-solvent system can be used for finer control over solubility. |
| Column Chromatography | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient | A gradient of increasing polarity is often used. The less polar hexane/ethyl acetate system is a good starting point. For more polar impurities, a dichloromethane/methanol system may be more effective.[7] |
Experimental Protocols
Protocol 1: Purification by Aqueous Wash and Recrystallization
This protocol is suitable for crude this compound containing residual piperidine and other water-soluble impurities.
-
Dissolution: Dissolve the crude this compound in ethyl acetate (approximately 10-20 mL per gram of crude product).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 10 mL per gram of crude product). This step removes unreacted piperidine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x 10 mL per gram of crude product).
-
Brine Wash: Wash the organic layer with brine (1 x 10 mL per gram of crude product) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude solid.
-
Recrystallization:
-
Place the dried solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and dry them in a vacuum oven.
-
Protocol 2: Purification by Column Chromatography
This protocol is recommended when positional isomers or byproducts with similar polarity to the desired product are present.
-
Sample Preparation (Dry Loading): Adsorb the crude this compound onto a small amount of silica gel by dissolving the compound in a minimal amount of a volatile solvent (e.g., dichloromethane), adding the silica gel, and then evaporating the solvent.
-
Column Packing (Wet Loading): Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the chromatography column and allow it to pack evenly, ensuring the solvent level does not drop below the top of the silica bed.[7]
-
Loading the Sample: Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
Technical Support Center: Challenges in the Scale-up of 1-(4-Nitrophenyl)piperidine Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of 1-(4-Nitrophenyl)piperidine production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, primarily focusing on the two most common synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
Issue 1: Low or Inconsistent Yields
Symptoms:
-
The final isolated yield of this compound is significantly lower than expected.
-
Batch-to-batch yields are not reproducible.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction (SNAr) | Verify Stoichiometry: Ensure at least a stoichiometric amount of piperidine is used. An excess of piperidine can help drive the reaction to completion. Base Strength & Amount: If a base is used to scavenge the generated acid (e.g., HF from 1-fluoro-4-nitrobenzene), ensure it is of sufficient strength and in at least a stoichiometric amount. Common bases include potassium carbonate or triethylamine. Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Optimize the temperature; too low may result in a sluggish reaction, while too high could lead to side product formation. Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions. Ensure the solvent is dry, as water can interfere with the reaction. |
| Catalyst Deactivation (Buchwald-Hartwig) | Use Fresh Catalyst: Palladium catalysts can be sensitive to air and moisture. Use a fresh, high-quality catalyst and ligand. Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. Substrate Purity: Impurities in the starting materials can poison the catalyst. Use high-purity aryl halide and piperidine. |
| Poor Mixing/Mass Transfer on Scale-up | Agitation: In larger reactors, inefficient stirring can lead to localized concentration gradients and temperature differences, affecting reaction rates and selectivity. Ensure adequate agitation for the vessel size. Reagent Addition: Control the rate of addition of reagents to manage exothermic events and maintain a homogeneous reaction mixture. |
| Side Reactions | See Issue 2: Impurity Formation for a detailed breakdown of potential side reactions and their mitigation. |
Issue 2: Impurity Formation and Purification Challenges
Symptoms:
-
The presence of significant impurities in the crude product, as detected by TLC, HPLC, or NMR.
-
Difficulty in purifying the product to the desired specification.
-
The product "oils out" or forms an intractable mass during crystallization.
Common Impurities and Their Sources:
| Impurity | Potential Source | Mitigation & Purification |
| Unreacted 1-halo-4-nitrobenzene | Incomplete reaction. | Drive the reaction to completion: Use a slight excess of piperidine and optimize reaction time and temperature. Purification: This impurity can often be removed by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol). |
| Bis-arylated Piperazine (if piperazine is an impurity in piperidine) | A common impurity in piperidine starting material. | Use high-purity piperidine. Purification: This less polar impurity can be challenging to remove by simple crystallization. Column chromatography may be necessary on a smaller scale. For larger scales, consider a solvent system that selectively precipitates the desired product. |
| Products of Side Reactions with Solvent | Reaction of the aryl halide with certain solvents (e.g., DMF) at high temperatures. | Choose a more inert solvent if high temperatures are required. Purification: These impurities may require chromatographic separation. |
| Hydrodehalogenation Product (4-nitrobenzene) | A side reaction in Buchwald-Hartwig amination where the aryl halide is reduced. | Optimize catalyst and ligand choice. Purification: This volatile impurity can sometimes be removed under high vacuum, but recrystallization is generally effective. |
Troubleshooting Purification:
-
"Oiling Out" During Crystallization: This occurs when the product is not sufficiently soluble in the hot solvent or precipitates at a temperature above its melting point.
-
Solution: Use a larger volume of solvent, or switch to a solvent system where the product has higher solubility at elevated temperatures. A co-solvent system can also be beneficial.
-
-
Poor Crystal Formation: The product may precipitate as a fine powder or amorphous solid, making filtration and drying difficult.
-
Solution: Slow cooling of the crystallization mixture can promote the growth of larger crystals. Seeding the solution with a small crystal of the pure product can also be effective. An anti-solvent crystallization (dissolving the product in a good solvent and slowly adding a poor solvent) may also yield better crystals.
-
Issue 3: Reaction Color Change
Symptom: The reaction mixture develops a dark, often red or brown, color.
Possible Causes & Solutions:
-
Meisenheimer Complex Formation (SNAr): The initial addition of the nucleophile (piperidine) to the electron-deficient aromatic ring forms a resonance-stabilized intermediate known as a Meisenheimer complex, which is often highly colored.[1] This is a normal observation and indicates that the reaction is proceeding.
-
Decomposition: At excessively high temperatures or with prolonged reaction times, starting materials or the product may begin to decompose, leading to the formation of colored degradation products.
-
Solution: Monitor the reaction progress by TLC or HPLC to avoid unnecessarily long reaction times. If decomposition is suspected, consider running the reaction at a lower temperature.
-
-
Oxidation (Buchwald-Hartwig): The palladium catalyst can be sensitive to oxygen, and oxidation can lead to color changes and catalyst deactivation.
-
Solution: Ensure a strictly inert atmosphere is maintained throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for scale-up, SNAr or Buchwald-Hartwig amination?
Both methods have their advantages and disadvantages for large-scale production.
| Factor | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Cost | Generally more cost-effective as it does not require expensive metal catalysts and ligands. | Can be more expensive due to the cost of palladium catalysts and specialized phosphine ligands. |
| Reaction Conditions | May require higher temperatures and the use of polar apathetic solvents like DMF or DMSO. | Often proceeds under milder conditions. |
| Substrate Scope | Limited to activated aryl halides (e.g., those with strong electron-withdrawing groups like the nitro group). | Broader substrate scope, but can be sensitive to functional groups. |
| Environmental & Safety | Avoids the use of heavy metals, which can be advantageous for waste disposal. | Requires removal of residual palladium from the final product, which is critical for pharmaceutical applications. |
Q2: What is the best leaving group for the SNAr synthesis of this compound?
For SNAr reactions, the reactivity of the leaving group generally follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.[2] Therefore, 1-fluoro-4-nitrobenzene is typically the most reactive and preferred starting material.
Q3: How can I effectively remove residual palladium from my product after a Buchwald-Hartwig reaction?
Residual palladium is a major concern in pharmaceutical manufacturing. Several methods can be employed for its removal:
-
Charcoal Treatment: Activated carbon can effectively adsorb palladium.
-
Scavenger Resins: Thiol-functionalized silica or polymer resins can be used to selectively bind and remove palladium.
-
Extraction: Aqueous washes with reagents that can complex with palladium, such as thiourea or L-cysteine, can be effective.
-
Crystallization: Careful selection of a crystallization solvent can sometimes lead to the precipitation of the desired product while leaving the palladium impurities in the mother liquor.
Q4: What are the key safety considerations for the scale-up of this compound production?
-
This compound: This compound is classified as a skin, eye, and respiratory irritant.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area.
-
Starting Materials:
-
1-Fluoro-4-nitrobenzene: This is a toxic compound and should be handled with care.[5]
-
Piperidine: This is a flammable and corrosive liquid with a strong odor. It can cause severe skin and eye irritation.
-
-
Solvents: Many of the solvents used (e.g., DMF, DMSO, toluene) have their own specific hazards and should be handled appropriately.
-
Exothermic Reactions: The reaction can be exothermic, especially on a large scale. The rate of reagent addition should be controlled, and adequate cooling should be available to manage the reaction temperature.
-
Waste Disposal: All waste, particularly any containing palladium, should be disposed of according to local regulations.
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
This protocol is a general guideline and may require optimization based on the specific scale and equipment.
Materials:
-
1-Fluoro-4-nitrobenzene
-
Piperidine (at least 1.1 equivalents)
-
Potassium Carbonate (K2CO3, at least 1.2 equivalents)
-
Dimethylformamide (DMF)
-
Ethanol
-
Water
Procedure:
-
To a clean, dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1-fluoro-4-nitrobenzene and DMF.
-
Begin stirring and add potassium carbonate to the mixture.
-
Slowly add piperidine to the reactor. An exotherm may be observed. Maintain the temperature below a set point (e.g., 50 °C) with external cooling if necessary.
-
After the addition is complete, heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or HPLC until the 1-fluoro-4-nitrobenzene is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Slowly add water to the reaction mixture to precipitate the crude product.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the crude product by filtration and wash the filter cake with water until the washings are neutral.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: Troubleshooting workflow for low product yield.
SNAr Synthesis and Purification Workflow
Caption: SNAr synthesis and purification process flow.
References
- 1. Catalysed SNAr reactions - Wordpress [reagents.acsgcipr.org]
- 2. Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing the Synthesis of 1-(4-Nitrophenyl)piperidine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-nitrophenyl)piperidine. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalyst systems to optimize this crucial N-arylation reaction.
Troubleshooting Guide
Low yields, incomplete reactions, and the formation of impurities are common challenges in the synthesis of this compound. This guide provides a structured approach to identifying and resolving these issues, primarily focusing on the widely employed Buchwald-Hartwig amination reaction.
Diagram of Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species is not forming or is deactivated. Oxygen can deactivate the catalyst. | - Use a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) for consistency.[1]- Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).[1]- Degas the solvent prior to use.[1] |
| 2. Inappropriate Ligand: The phosphine ligand is not suitable for the electron-deficient aryl halide and secondary amine coupling. | - Employ bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos, which are effective for such couplings.[1] | |
| 3. Insufficiently Strong Base: A weak base may not efficiently deprotonate piperidine or facilitate the catalytic cycle. | - Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu). Weaker bases like K₂CO₃ may require higher temperatures and lead to slower reactions.[1] | |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The catalytic species may not be stable over the entire course of the reaction, especially at elevated temperatures. | - Use a more robust ligand system designed for stability.- Consider a moderate increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%).- Lowering the reaction temperature might prolong catalyst lifetime, albeit with a longer reaction time.[1] |
| 2. Product Inhibition: The product, this compound, might coordinate to the palladium center, inhibiting further catalytic activity. | - A higher catalyst loading could potentially overcome this inhibition. | |
| Formation of Side Products | 1. Hydrodehalogenation: The 4-nitrohalobenzene is reduced to nitrobenzene. | - This can be promoted by certain bases or impurities. Ensure high-purity reagents.- Lowering the reaction temperature may mitigate this side reaction.[2] |
| 2. Aryl Halide Homocoupling: Formation of 4,4'-dinitrobiphenyl. | - This is more common with highly reactive aryl halides. Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[1] |
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is the best choice for the synthesis of this compound?
A1: For the N-arylation of piperidine with an electron-deficient aryl halide like 4-chloronitrobenzene or 4-bromonitrobenzene, a palladium-based catalyst system is generally preferred. The most successful systems typically consist of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand. Ligands such as XPhos, SPhos, and RuPhos are excellent starting points.[1] Using a pre-formed, air-stable precatalyst like XPhos Pd G3 can offer greater reproducibility and ease of handling.[1]
Q2: What is the role of the base in this reaction, and can I use a weaker base?
A2: A strong base, most commonly sodium tert-butoxide (NaOtBu), is crucial for several reasons. It deprotonates piperidine to form the more nucleophilic piperidide anion, and it facilitates the regeneration of the active Pd(0) catalyst. While weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be used, they often necessitate higher reaction temperatures and longer reaction times, which can lead to catalyst decomposition and the formation of byproducts.[1]
Q3: My reaction is sensitive to air and moisture. How can I ensure anhydrous and anaerobic conditions?
A3: The Pd(0) catalyst is susceptible to oxidation, which deactivates it. To maintain an inert environment:
-
Use Schlenk techniques: Assemble and flame-dry all glassware under vacuum, then backfill with an inert gas like nitrogen or argon.
-
Degas your solvent: This can be achieved by bubbling an inert gas through the solvent for at least 30 minutes or by several freeze-pump-thaw cycles.
-
Maintain an inert atmosphere: Conduct the reaction under a positive pressure of inert gas, for instance, by using a balloon filled with nitrogen or argon.[1]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to determine the consumption of the starting materials and the formation of the product.[3]
Q5: What are the most common side products, and how can I minimize them?
A5: The most common side products are nitrobenzene (from hydrodehalogenation of the starting material) and 4,4'-dinitrobiphenyl (from homocoupling of the aryl halide). To minimize these:
-
Hydrodehalogenation: Use high-purity starting materials and solvents. Sometimes, a less reactive base or lower reaction temperature can help.[2]
-
Homocoupling: Optimize the palladium-to-ligand ratio. A 1:1 to 1:2 ratio is generally effective.[1]
Catalyst System Comparison
The choice of catalyst and ligand is critical for achieving high yield and purity. Below is a comparative summary of commonly used catalyst systems for Buchwald-Hartwig amination reactions relevant to the synthesis of this compound.
| Catalyst System | Palladium Source | Ligand | Typical Loading (mol%) | Temperature (°C) | Base | Solvent | Expected Yield | Remarks |
| System 1 | Pd(OAc)₂ | XPhos | 1-2 | 80-110 | NaOtBu | Toluene | High | A robust and widely used system for challenging couplings.[1] |
| System 2 | Pd₂(dba)₃ | SPhos | 1-2 | 80-110 | NaOtBu | Dioxane | High | Another highly effective system with a bulky biaryl phosphine ligand. |
| System 3 | XPhos Pd G3 | (Precatalyst) | 1-2 | 80-110 | NaOtBu | Toluene | Very High | Air-stable precatalyst offering high reproducibility and ease of use.[1] |
| System 4 | Pd(OAc)₂ | RuPhos | 1-2 | 80-110 | NaOtBu | Toluene | High | Effective for a broad range of N-arylation reactions. |
| System 5 | Pd(OAc)₂ | BINAP | 2-5 | 100-120 | Cs₂CO₃ | Toluene | Moderate to High | A more "classic" ligand, may require higher temperatures and catalyst loading. |
Experimental Protocol
This protocol provides a general guideline for the synthesis of this compound via Buchwald-Hartwig amination. Optimization may be necessary based on specific laboratory conditions and reagent purity.
Diagram of Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Materials and Reagents:
-
4-Chloronitrobenzene (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask and standard laboratory glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).[1]
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by the 4-chloronitrobenzene (1.0 equiv) and piperidine (1.2 equiv).[1]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1]
References
Preventing the formation of isomeric byproducts in nitrophenylpiperidine synthesis
Welcome to the technical support center for the synthesis of nitrophenylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in obtaining the desired isomer and minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to nitrophenylpiperidines?
A1: The two most common methods for synthesizing nitrophenylpiperidines are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.
-
Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where a nitrophenyl halide (e.g., fluoronitrobenzene, chloronitrobenzene) reacts with piperidine. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic attack by piperidine. The reaction typically requires a base to neutralize the hydrogen halide formed.
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between a nitrophenyl halide and piperidine. It is a versatile method that often allows for milder reaction conditions and can be effective for less reactive aryl halides (e.g., chlorides and bromides).
Q2: What are the common isomeric byproducts in nitrophenylpiperidine synthesis?
A2: The primary isomeric byproducts are the ortho-, meta-, and para-nitrophenylpiperidine isomers. The formation of these isomers is highly dependent on the starting materials and reaction conditions. For example, if you start with a mixture of nitrophenyl halide isomers, you will likely obtain a mixture of the corresponding nitrophenylpiperidine isomers. In some cases, side reactions can lead to the formation of other byproducts, but isomeric contamination is the most common issue.
Q3: How can I purify the desired nitrophenylpiperidine isomer from the others?
A3: The separation of nitrophenylpiperidine isomers can be challenging due to their similar physical properties. The most effective purification techniques are:
-
Column Chromatography: This is a standard method for separating isomers. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. For difficult separations, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., normal phase, reversed-phase, or chiral) can provide excellent resolution.
-
Recrystallization: This technique can be effective if there is a significant difference in the solubility of the isomers in a particular solvent. Fractional crystallization, which involves a stepwise separation from a solvent, can also be employed. Finding the right solvent or solvent mixture is key and often requires screening several options.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Isomer and/or Formation of Multiple Isomers
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Incorrect Starting Material | Verify the purity and isomeric identity of your starting nitrophenyl halide using techniques like NMR or GC-MS. | Starting with a pure isomeric precursor is the most effective way to ensure the formation of a single product isomer. |
| Suboptimal Reaction Conditions in SNAr | Optimize reaction parameters such as solvent, temperature, and base. For example, the choice of solvent can influence the reaction rate and selectivity. | Adjusting conditions can favor the formation of the desired isomer. For instance, in some SNAr reactions, polar aprotic solvents like DMF or DMSO can enhance the reaction rate. |
| Inefficient Catalyst System in Buchwald-Hartwig Amination | Screen different palladium catalysts and ligands. The choice of ligand is crucial for regioselectivity and reaction efficiency. Bulky, electron-rich phosphine ligands are often effective. | An optimized catalyst system can significantly improve the yield and selectivity of the desired isomer. |
| Cross-Reactivity with Di-substituted Starting Materials | When using dinitro-substituted benzenes, the position of the nitro groups and the leaving group will dictate the regioselectivity of piperidine attack. | Understanding the directing effects of the nitro groups will help predict the major isomeric product. For example, in the reaction of piperidine with 1,3-dinitrobenzene, substitution occurs at the 2-position, but the reaction is generally slower than with activated halonitrobenzenes. |
Issue 2: Difficulty in Separating Isomeric Byproducts
Possible Causes and Solutions
| Possible Cause | Recommended Action | Expected Outcome |
| Similar Polarity of Isomers | For column chromatography, use a long column with a shallow gradient elution to maximize separation. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different eluent system. | Improved resolution of the isomeric peaks, allowing for the collection of pure fractions. |
| Co-crystallization of Isomers | For recrystallization, screen a wider range of solvents or solvent mixtures. Techniques like fractional crystallization, where the solution is cooled in stages to selectively crystallize one isomer, can be effective. | Isolation of a pure crystalline form of the desired isomer. |
| Ineffective HPLC Method | Optimize the HPLC method by trying different columns (e.g., phenyl-hexyl for aromatic compounds), mobile phase compositions, and pH. | Baseline separation of the isomeric peaks, enabling accurate quantification and preparative separation. |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-nitrophenyl)piperidine via SNAr
This protocol describes a general procedure for the synthesis of this compound from 1-fluoro-4-nitrobenzene and piperidine.
Materials:
-
1-fluoro-4-nitrobenzene
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-fluoro-4-nitrobenzene (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) and piperidine (1.2 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Purification of Nitrophenylpiperidine Isomers by Column Chromatography
This protocol provides a general guideline for the separation of nitrophenylpiperidine isomers.
Materials:
-
Crude mixture of nitrophenylpiperidine isomers
-
Silica gel (60-120 mesh)
-
Hexane (or heptane)
-
Ethyl acetate (or dichloromethane)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude mixture in a minimum amount of the eluent (or a slightly more polar solvent) and load it onto the column.
-
Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.) to elute the different isomers.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure isomers.
-
Combine the pure fractions of each isomer and evaporate the solvent to obtain the purified products.
Visualizations
Caption: S-N-Ar reaction pathway for nitrophenylpiperidine synthesis.
Caption: Logical workflow for troubleshooting isomeric byproduct formation.
Validation & Comparative
Validating the Structure of 1-(4-Nitrophenyl)piperidine: A Spectroscopic Comparison
A comprehensive guide to the structural elucidation of 1-(4-Nitrophenyl)piperidine using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques. This guide provides a comparative analysis with structurally related compounds, 1-phenylpiperidine and 4-nitroaniline, supported by experimental data and detailed protocols.
The precise structural confirmation of a synthesized chemical compound is a critical step in chemical research and drug development. Spectroscopic methods provide a non-destructive means to probe the molecular structure and connectivity of atoms. This guide details the validation of the structure of this compound by comparing its spectroscopic data with that of its constituent structural motifs, represented by 1-phenylpiperidine and 4-nitroaniline.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and the two comparative compounds.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~1595, ~1490 | Aromatic C=C stretching |
| ~1500, ~1325 | N-O stretching (NO₂) | |
| ~1240 | C-N stretching (Aryl-N) | |
| ~2930, ~2850 | C-H stretching (Aliphatic) | |
| 1-Phenylpiperidine | ~1600, ~1495 | Aromatic C=C stretching |
| ~1230 | C-N stretching (Aryl-N) | |
| ~2935, ~2855 | C-H stretching (Aliphatic) | |
| 4-Nitroaniline | ~3480, ~3370 | N-H stretching (NH₂) |
| ~1630 | N-H bending (NH₂) | |
| ~1595, ~1475 | Aromatic C=C stretching | |
| ~1505, ~1335 | N-O stretching (NO₂) | |
| ~1300 | C-N stretching (Aryl-N) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 8.13 | d | 2H | Ar-H (ortho to NO₂) |
| 6.85 | d | 2H | Ar-H (ortho to piperidine) | |
| 3.50 | t | 4H | -CH₂-N- (piperidine) | |
| 1.75 | m | 6H | -CH₂- (piperidine) | |
| 1-Phenylpiperidine | 7.30-7.20 | m | 2H | Ar-H (meta) |
| 6.95 | t | 1H | Ar-H (para) | |
| 6.85 | d | 2H | Ar-H (ortho) | |
| 3.15 | t | 4H | -CH₂-N- (piperidine) | |
| 1.70 | m | 4H | -CH₂- (piperidine) | |
| 1.55 | m | 2H | -CH₂- (piperidine) | |
| 4-Nitroaniline | 8.10 | d | 2H | Ar-H (ortho to NO₂) |
| 6.65 | d | 2H | Ar-H (ortho to NH₂) | |
| 4.30 | br s | 2H | -NH₂ |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound (Predicted) | ~153.0 | C-NO₂ |
| ~138.0 | C-N (Aromatic) | |
| ~126.0 | Ar-CH (ortho to NO₂) | |
| ~115.0 | Ar-CH (ortho to piperidine) | |
| ~51.0 | -CH₂-N- (piperidine) | |
| ~25.0 | -CH₂- (piperidine) | |
| ~24.0 | -CH₂- (piperidine) | |
| 1-Phenylpiperidine | 152.4 | C-N (Aromatic) |
| 129.1 | Ar-CH (meta) | |
| 119.5 | Ar-CH (para) | |
| 116.6 | Ar-CH (ortho) | |
| 50.7 | -CH₂-N- (piperidine) | |
| 25.9 | -CH₂- (piperidine) | |
| 24.4 | -CH₂- (piperidine) | |
| 4-Nitroaniline | 155.4 | C-NH₂ |
| 138.5 | C-NO₂ | |
| 126.4 | Ar-CH (ortho to NO₂) | |
| 112.9 | Ar-CH (ortho to NH₂) |
Table 4: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |
| This compound | C₁₁H₁₄N₂O₂ | 206.24 | 206 (M⁺), 176, 160, 130, 77 |
| 1-Phenylpiperidine | C₁₁H₁₅N | 161.24 | 161 (M⁺), 160, 104, 77 |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 138 (M⁺), 108, 92, 80, 65 |
Interpretation and Structural Validation
The combined spectroscopic data provides compelling evidence for the structure of this compound.
-
IR Spectroscopy: The presence of strong absorptions around 1500 cm⁻¹ and 1325 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of a nitro group (NO₂). The aromatic C=C stretching bands and the aliphatic C-H stretching bands are consistent with the presence of both the phenyl and piperidine rings. Comparing with 1-phenylpiperidine, the key differentiator is the presence of the nitro group peaks. In comparison to 4-nitroaniline, the absence of N-H stretching bands confirms the tertiary amine structure of the piperidine nitrogen.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows two distinct doublets in the aromatic region, characteristic of a para-substituted benzene ring. The downfield shift of the protons ortho to the nitro group (δ 8.13) is due to the strong electron-withdrawing nature of this group. The signals for the piperidine protons are observed in the aliphatic region, with the methylene groups adjacent to the nitrogen appearing at a lower field (δ 3.50) due to its deshielding effect. This pattern is consistent with the proposed structure and contrasts with the more complex aromatic region of 1-phenylpiperidine and the presence of an NH₂ signal in 4-nitroaniline.
-
¹³C NMR Spectroscopy: Although an experimental spectrum was not available, predicted data for this compound aligns with expectations. The carbon attached to the nitro group is expected to be significantly downfield, as is the aromatic carbon bonded to the piperidine nitrogen. The chemical shifts for the piperidine carbons are consistent with those observed for 1-phenylpiperidine.
-
Mass Spectrometry: The mass spectrum of this compound shows a clear molecular ion peak (M⁺) at m/z 206, which corresponds to its molecular weight.[1] The fragmentation pattern, including the loss of NO₂ (m/z 160) and other characteristic fragments, further supports the proposed structure. This is distinct from the molecular ion peaks of 1-phenylpiperidine (m/z 161) and 4-nitroaniline (m/z 138).
Experimental Workflow and Protocols
The validation of a chemical structure through spectroscopic methods follows a logical workflow.
Caption: Workflow for chemical structure validation using spectroscopic methods.
Experimental Protocols
Infrared (IR) Spectroscopy
-
Method: Attenuated Total Reflectance (ATR) or KBr Pellet Method.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
-
-
Procedure (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Transfer the mixture to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the spectrometer and acquire the spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Method: ¹H and ¹³C NMR spectroscopy.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are typically used, with adjustments to the number of scans to achieve an adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
Mass Spectrometry (MS)
-
Method: Electron Ionization (EI) Mass Spectrometry.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Procedure:
-
Introduce a small amount of the sample into the instrument, either via a direct insertion probe or through injection into a GC.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).
-
The resulting ions and fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
References
A Comparative Analysis of 1-(4-Nitrophenyl)piperidine and 1-(4-Aminophenyl)piperidine in Biological Assays
A guide for researchers and drug development professionals on the divergent biological profiles of two structurally related piperidine derivatives.
General Overview
1-(4-Nitrophenyl)piperidine and 1-(4-aminophenyl)piperidine are structurally similar compounds, differing only by the functional group at the para position of the phenyl ring. The nitro group (-NO₂) in this compound is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. In contrast, the amino group (-NH₂) in 1-(4-aminophenyl)piperidine is an electron-donating group. This fundamental electronic difference is a critical determinant of their respective biological activities, receptor interactions, and metabolic pathways.
Biological Activity Profile
The available research indicates a significant disparity in the biological investigation of these two compounds. Derivatives of 1-(4-aminophenyl)piperidine have been explored for a range of therapeutic applications, while this compound appears to be less studied for its biological effects and is more frequently cited as a chemical intermediate.
1-(4-Aminophenyl)piperidine Derivatives: A Focus on Therapeutic Potential
Derivatives of 1-(4-aminophenyl)piperidine have been the subject of numerous studies exploring their potential as therapeutic agents. The primary areas of investigation include:
-
Antifungal Activity: Several studies have reported the synthesis and evaluation of 1-(4-aminophenyl)piperidine derivatives as potent antifungal agents. These compounds have shown efficacy against a variety of fungal strains.
-
Anticancer Activity: The 1-(4-aminophenyl)piperidine scaffold has been utilized in the design of novel anticancer agents. Research has demonstrated that derivatives can exhibit cytotoxicity against various cancer cell lines, with mechanisms often targeting specific enzymes or pathways involved in cancer progression.
-
Enzyme Inhibition: Derivatives of 1-(4-aminophenyl)piperidine have been investigated as inhibitors of various enzymes, including Poly (ADP-ribose) polymerase-1 (PARP-1), which is a key target in cancer therapy.
This compound Derivatives: An Under-Explored Area
In contrast, there is a notable lack of extensive biological data for this compound and its simple derivatives in publicly accessible research. While it is plausible that this compound has been synthesized and tested in various screening programs, the published literature primarily features it as a precursor in the synthesis of other molecules, including its amino counterpart. Some complex molecules incorporating the 1-(4-nitrophenyl)piperazine (a related but distinct heterocyclic system) moiety have shown antimicrobial activities. The nitroaromatic group is a known pharmacophore in some classes of antimicrobial and antiprotozoal drugs, suggesting that this compound could potentially exhibit such activities.
Structure-Activity Relationship (SAR) Insights
The difference in the electronic nature of the nitro and amino groups provides a basis for a theoretical comparison of their likely biological activities.
Caption: A diagram illustrating the contrasting electronic properties of the nitro and amino groups and their potential influence on biological activity.
Experimental Protocols
As direct comparative data is unavailable, a representative experimental protocol for an antifungal susceptibility test, a common assay for 1-(4-aminophenyl)piperidine derivatives, is provided below.
Antifungal Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a specified concentration (e.g., 10⁵ CFU/mL).
-
Compound Preparation and Serial Dilution: The test compounds (this compound and 1-(4-aminophenyl)piperidine) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of each compound are then prepared in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. A positive control (fungal suspension without any compound) and a negative control (broth medium only) are included.
-
Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength.
Caption: A flowchart outlining the key steps in a typical broth microdilution antifungal susceptibility assay.
Data Presentation
Due to the absence of direct comparative studies, a quantitative data table comparing the two compounds cannot be provided. However, a qualitative summary based on the research focus for their respective derivatives is presented below.
| Feature | This compound Derivatives | 1-(4-Aminophenyl)piperidine Derivatives |
| Primary Research Focus | Primarily used as a chemical intermediate. Limited published biological data. | Actively investigated for therapeutic potential. |
| Reported Biological Activities | Some complex derivatives show antimicrobial activity. | Antifungal, anticancer, enzyme inhibition (e.g., PARP-1). |
| Electronic Effect of Substituent | Strong electron-withdrawing (-NO₂) | Electron-donating (-NH₂) |
| Potential for H-Bonding | Acceptor only | Donor and acceptor |
Conclusion
The current scientific literature indicates a significant divergence in the biological investigation of this compound and 1-(4-aminophenyl)piperidine. While the amino-substituted compound and its derivatives are actively being explored for various therapeutic applications, particularly as antifungal and anticancer agents, the nitro-substituted analogue remains largely uncharacterized in terms of its biological activity, primarily serving as a synthetic precursor.
The distinct electronic properties of the nitro and amino groups are expected to confer markedly different biological profiles. The electron-donating amino group in 1-(4-aminophenyl)piperidine likely contributes to favorable interactions with biological targets, such as serving as a hydrogen bond donor. Conversely, the strong electron-withdrawing nature of the nitro group in this compound, while potentially leading to activities like antimicrobial effects, may also be associated with a different toxicity profile due to the possibility of metabolic reduction to reactive intermediates.
For researchers and drug development professionals, 1-(4-aminophenyl)piperidine represents a scaffold with a more established, albeit still developing, foundation for therapeutic design. Future research involving direct, head-to-head biological screening of both this compound and 1-(4-aminophenyl)piperidine would be invaluable to fully elucidate their comparative activities and to validate the theoretical SAR predictions discussed in this guide.
Navigating the QSAR Landscape of 1-(4-Nitrophenyl)piperidine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the quantitative structure-activity relationship (QSAR) of novel compounds is a cornerstone of modern drug discovery. This guide delves into the current knowledge surrounding QSAR studies of 1-(4-Nitrophenyl)piperidine derivatives, a class of compounds with potential pharmacological applications. While specific, comprehensive QSAR studies on this exact scaffold are not extensively published, this guide provides a comparative analysis based on available data for structurally related compounds and general principles of piperidine derivative QSAR.
The Quest for Predictive Models
Quantitative structure-activity relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1][2] These models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs.[3]
A typical QSAR study involves the generation of molecular descriptors (physicochemical, electronic, steric, and topological properties), selection of relevant descriptors, construction of a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous validation of the model's predictive power.[4][5]
Synthesis of a Key Analog: 1-(2,5-dimethoxy-4-nitrophenyl)piperidine
The synthesis involves the nucleophilic aromatic substitution reaction of 1,4-dimethoxy-2,5-dinitrobenzene with piperidine.[6] The reaction is carried out by heating the dinitrobenzene isomer with piperidine under reflux, leading to the desired product.[6] A similar reaction with pyrrolidine also yields the corresponding adduct in high yield.[6]
Comparative Data on Piperidine Derivatives
The broader family of piperidine derivatives has been the subject of numerous QSAR studies across various therapeutic areas, highlighting the importance of this scaffold in medicinal chemistry.[3][7] These studies provide valuable insights that can inform the design of future QSAR analyses for this compound derivatives.
For instance, a QSAR analysis of phenyl piperidine derivatives as dual NK1R antagonists and serotonin transporter (SERT) inhibitors revealed the importance of specific structural features for biological activity.[8] Similarly, computational studies on other piperidine subfamilies have successfully established QSAR models with good predictive ability, evaluated through internal and external validation metrics such as r², Q²LOO, and RMSE.[4]
The following table summarizes key statistical parameters from a representative QSAR study on a subfamily of piperidine derivatives, illustrating the type of quantitative data generated in such analyses.
| QSAR Model Parameters | Akt1 Inhibition | OVCAR-8 Antiproliferative Activity | HCT116 Antiproliferative Activity |
| r² (Coefficient of Determination) | 0.742 | 0.832 | 0.796 |
| Q²LOO (Leave-one-out Cross-validation) | 0.684 | 0.796 | 0.752 |
| RMSE (Root Mean Square Error) | 0.299 | 0.247 | 0.268 |
| F-statistic | 32.283 | 57.578 | 45.123 |
| Data adapted from a computational study on furan-pyrazole piperidine derivatives.[4] |
Experimental Protocols: A Generalized QSAR Workflow
While a specific experimental protocol for a QSAR study on this compound derivatives cannot be cited directly, a generalized workflow can be outlined based on established methodologies.
Compound Library Synthesis and Biological Evaluation
A series of this compound derivatives with diverse substituents on the phenyl ring and/or the piperidine moiety would be synthesized. The biological activity of these compounds against a specific target (e.g., enzyme inhibition, receptor binding, or cellular response) would be determined experimentally, and the results expressed as IC50 or a similar quantitative measure.
Molecular Modeling and Descriptor Calculation
The 3D structures of all synthesized compounds would be generated and optimized using computational chemistry software. A wide range of molecular descriptors, including electronic (e.g., HOMO, LUMO, dipole moment), steric (e.g., molar refractivity, Verloop parameters), hydrophobic (e.g., logP), and topological indices, would be calculated for each molecule.
QSAR Model Development and Validation
Statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or partial least squares (PLS) would be employed to develop a mathematical equation correlating the biological activity with the calculated descriptors. The dataset is typically divided into a training set for model building and a test set for external validation. The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and the F-test value.
Visualizing the Path Forward
To further clarify the processes involved, the following diagrams illustrate a generalized QSAR workflow and the synthetic pathway for a key this compound analog.
Conclusion and Future Directions
While a dedicated body of QSAR research on this compound derivatives is yet to be established, the existing literature on related piperidine scaffolds provides a strong foundation for future investigations. The synthesis of key analogs is achievable, and the generalized workflow for QSAR studies is well-defined. By applying these established principles, researchers can systematically explore the structure-activity relationships of this promising class of compounds, paving the way for the rational design of novel therapeutic agents. The development of robust and predictive QSAR models will be a critical step in unlocking the full potential of this compound derivatives in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine [mdpi.com]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Reactivity Analysis of 1-(4-Nitrophenyl)piperidine and Other Nitroaromatic Compounds
For Immediate Release
This guide provides a detailed comparison of the chemical reactivity of 1-(4-Nitrophenyl)piperidine with other key nitroaromatic compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide summarizes quantitative data, provides detailed experimental protocols, and visualizes reaction pathways and workflows to offer a comprehensive understanding of the structure-reactivity relationships within this class of compounds.
Introduction to Reactivity of Nitroaromatics
Nitroaromatic compounds are a class of organic molecules containing one or more nitro functional groups (NO₂) attached to an aromatic ring. The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring, making these compounds susceptible to two primary types of reactions: nucleophilic aromatic substitution (SNAr) and reduction of the nitro group.
The reactivity of a given nitroaromatic compound is governed by several factors, including the number and position of nitro groups, the nature of other substituents on the aromatic ring, and the identity of the leaving group in SNAr reactions. This guide will focus on comparing the reactivity of this compound, a tertiary amine with a nitroaryl moiety, to other relevant nitroaromatic compounds in these key reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactivity
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for stabilizing this intermediate and thus facilitating the reaction.
The formation of this compound itself is a classic example of an SNAr reaction, where a nucleophile (piperidine) displaces a leaving group (e.g., a halide) from a p-substituted nitrobenzene.
Logical Relationship for SNAr Reactivity
A Comparative Guide to Analytical Standards for 1-(4-Nitrophenyl)piperidine
For researchers, scientists, and drug development professionals, the quality and characterization of analytical standards are paramount for accurate and reproducible results. This guide provides a comparative overview of analytical standards for 1-(4-Nitrophenyl)piperidine, focusing on purity, available analytical data, and recommended analytical methodologies.
Comparison of Commercially Available this compound Standards
The purity of commercially available this compound standards can vary between suppliers. While some suppliers provide detailed certificates of analysis, others may offer limited analytical data. Researchers should carefully evaluate the provided documentation to ensure the standard meets the requirements of their specific application.
| Supplier Category | Typical Purity | Analytical Data Provided | Notes |
| Major Chemical Suppliers (e.g., Sigma-Aldrich) | Often supplied as "AldrichCPR" (Chemically Pure Reagent) | Limited analytical data may be provided; product is sold "as-is" with the buyer responsible for confirming identity and purity.[1][2] | Suitable for early-stage research and development where the highest level of characterization is not required. |
| Specialty Chemical Suppliers | 96% to >99% (often determined by HPLC or LC-MS) | May include HPLC purity, ¹H NMR, and mass spectrometry data upon request. | A good option for applications requiring a well-characterized standard. |
| Reference Standard Providers | High purity (e.g., >98%) with detailed Certificate of Analysis | Comprehensive data package including purity by HPLC, identity by NMR and MS, and potentially quantitative NMR (qNMR) for certified reference materials (CRMs). | Ideal for quantitative analysis, method validation, and quality control purposes. Currently, no specific Certified Reference Material (CRM) for this compound is readily found. |
Analytical Methodologies for Quality Assessment
A multi-pronged analytical approach is recommended for the comprehensive characterization of this compound standards. High-Performance Liquid Chromatography (HPLC) is suitable for purity determination and impurity profiling, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for identity confirmation.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer, pH 3.0). The organic content will need to be optimized to achieve adequate retention and separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV spectrum of this compound should be measured to determine the optimal wavelength for detection, likely around the absorbance maximum of the nitrophenyl chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the standard in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous identification of this compound. The spectra should be consistent with the expected chemical shifts and coupling patterns for the structure.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum. Key signals would include those for the aromatic protons of the nitrophenyl group and the aliphatic protons of the piperidine ring.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms in the molecule.
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of this compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A suitable capillary column for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection of a dilute solution of the standard in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Temperature Program: An oven temperature gradient to ensure elution of the analyte.
-
Ionization: Electron Ionization (EI) is a common technique for generating a reproducible fragmentation pattern that can be used for library matching and structural elucidation.
Potential Impurities and Degradation Products
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[3][4][5][6][7] Potential impurities in this compound standards could arise from the synthesis process or from degradation upon storage.
Common Process-Related Impurities:
-
Piperidine: An unreacted starting material.
-
4-Halonitrobenzene or related activated nitrobenzene derivative: The other starting material in the synthesis.
-
By-products: Products from side reactions occurring during the synthesis.
Potential Degradation Products:
Forced degradation studies would involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products.
Visualizing Analytical Workflows
The following diagrams illustrate the logical workflows for the key analytical techniques used in the characterization of this compound standards.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for NMR Structural Confirmation.
Caption: Workflow for GC-MS Molecular Weight Verification.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pharmtech.com [pharmtech.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. ijrpp.com [ijrpp.com]
- 6. biomedres.us [biomedres.us]
- 7. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Nitrophenyl)piperidine
In the landscape of pharmaceutical development and quality control, ensuring the accuracy and reliability of analytical methods is paramount. Cross-validation of analytical methods serves as a critical process to confirm that a procedure is fit for its intended purpose by comparing its results with those from a different, well-established method.[1][2] This guide provides a comparative overview of two robust analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 1-(4-Nitrophenyl)piperidine, a key intermediate in various synthetic processes.
The objective of cross-validation is to demonstrate that different analytical procedures yield comparable, consistent, and reliable results, thereby ensuring data integrity across different laboratories, instruments, or techniques.[1][3] This is particularly crucial when transferring a method or when a secondary method is required for confirmatory analysis of impurities or active pharmaceutical ingredients (APIs).[4]
Comparison of Analytical Method Performance
The selection of an analytical method is often a balance between sensitivity, selectivity, speed, and the nature of the analyte. For this compound, both HPLC-UV and GC-MS offer viable analytical solutions with distinct performance characteristics. The following table summarizes the typical validation parameters for each method, providing a clear basis for comparison.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chromatographic separation based on polarity | Separation based on volatility, with mass-based detection |
| Linearity (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.4 - 1.5 µg/mL | 0.03 - 0.3 µg/mL |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% |
| Precision (RSD%) | < 2.0% | < 5.0% |
| Specificity | High; confirmed by retention time and UV spectrum | Very High; confirmed by retention time and mass spectrum |
Experimental Protocols
Detailed methodologies are essential for the successful replication and validation of analytical procedures. The protocols provided below are representative methods for the quantification of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[5] Given the presence of the nitrophenyl chromophore, this compound is readily detectable by UV spectroscopy, making this a straightforward and robust method.
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Generate a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare unknown samples by accurately weighing and dissolving the material in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation efficiency and highly specific detection based on mass-to-charge ratio.[6] It is an ideal confirmatory method to cross-validate HPLC results due to its orthogonal separation and detection principles.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Chromatographic Conditions:
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent like Dichloromethane or Ethyl Acetate at 1 mg/mL.
-
Prepare working standards by serial dilution to cover the expected concentration range (e.g., 0.1 µg/mL to 20 µg/mL).
-
Dissolve unknown samples in the same solvent to fall within the linear range of the assay.
-
Transfer solutions to GC vials for analysis.
-
Conclusion
Both HPLC-UV and GC-MS are suitable and powerful methods for the quantitative analysis of this compound. The choice between them depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation. HPLC-UV offers simplicity, robustness, and is generally the workhorse of a quality control laboratory. GC-MS provides orthogonal separation and superior specificity, making it an excellent choice for a confirmatory or cross-validation method. By employing two distinct analytical techniques, researchers and drug development professionals can build a comprehensive and reliable data package, ensuring the quality and consistency of their materials and adhering to stringent regulatory expectations.[1][5]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Validation & Transfer of Methods for Pharmaceutical Analysis [rsc.org]
- 6. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
In-silico analysis of 1-(4-Nitrophenyl)piperidine and its analogues
An In-Silico Comparative Guide to 1-(4-Nitrophenyl)piperidine and Its Analogues in Drug Discovery
This guide provides a comprehensive in-silico analysis of this compound and its structurally related analogues, offering a comparative overview of their potential as therapeutic agents. Through molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and Quantitative Structure-Activity Relationship (QSAR) studies, this document aims to equip researchers, scientists, and drug development professionals with objective data to guide future research and development.
Molecular docking simulations are crucial for predicting the binding orientation and affinity of a ligand to a protein target. Various analogues of this compound have been investigated against a range of biological targets to elucidate their mechanism of action and inhibitory potential.
For instance, a study on a novel analogue, '2-(4-allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)ethanone', revealed promising binding affinity towards Escherichia coli (PDB ID: 1KZN) with a docking score of -5.53 Kcal/mol, indicating a strong binding interaction.[1] Conversely, its affinity for Candida albicans (PDB ID: 1AI9) was weaker.[1] Similarly, docking studies on p-nitrophenyl hydrazones, which share the p-nitrophenyl moiety, have identified potent multi-target inhibitors of COX-2, 5-LOX, and H+/K+ ATPase, highlighting key interactions with amino acid residues essential for anti-inflammatory activity.[2][3]
Table 1: Comparative Molecular Docking Scores
| Compound/Analogue Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 2-(4-allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)ethanone | E. coli DNA gyrase B (1KZN) | -5.53 | ASP73, VAL71, GLN72, ARG76, ILE78, PRO79 | [1] |
| 2-(4-allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-tetrazol-5-yl)ethanone | C. albicans lanosterol 14-alpha-demethylase (1AI9) | -0.72 | - | [1] |
| Phenyl Piperidine Derivatives | Serotonin Transporter (SERT) | Not Specified | Glu33, Asp395, Arg26 | [4] |
| Phenyl Piperidine Derivatives | Neurokinin 1 Receptor (NK1R) | Not Specified | Ala30, Lys7, Asp31, Phe5, Tyr82 | [4] |
| p-Nitrophenyl Hydrazones | Cyclooxygenase-2 (COX-2) | Not Specified | Arg513, Tyr385, Ser530 | [2][3] |
Experimental Protocol: Molecular Docking
A typical molecular docking protocol involves the following steps:
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned to the protein structure.
-
Ligand Preparation: The 2D structure of the ligand (e.g., this compound analogue) is drawn using chemical drawing software and converted to a 3D structure. The geometry is optimized, and charges are assigned using a force field like MMFF94.
-
Active Site Definition: The binding site for docking is defined, typically based on the location of the co-crystallized ligand in the original PDB file or through cavity detection algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock, ArgusLab, Schrödinger Suite) is used to place the ligand in the defined active site in various conformations and orientations.[1][5]
-
Scoring and Analysis: A scoring function calculates the binding energy (e.g., in kcal/mol) for each pose. The pose with the lowest binding energy is generally considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are then analyzed.[5]
Visualization: Molecular Docking Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
Benchmarking the synthesis of 1-(4-Nitrophenyl)piperidine against other methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies
The synthesis of 1-(4-nitrophenyl)piperidine, a valuable scaffold in medicinal chemistry and materials science, is achievable through several established methods. This guide provides a comparative analysis of two prominent synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. By presenting key performance indicators, detailed experimental protocols, and logical workflow diagrams, this document aims to equip researchers with the necessary information to select the most appropriate method for their specific research and development needs.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound via Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination, based on representative experimental protocols.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Aryl Halide | 1-Chloro-4-nitrobenzene | 1-Bromo-4-nitrobenzene |
| Amine | Piperidine | Piperidine |
| Catalyst | None | Pd(OAc)₂ |
| Ligand | None | XPhos |
| Base | K₂CO₃ | NaOtBu |
| Solvent | Dimethylformamide (DMF) | Toluene |
| Temperature | 100°C | 100°C |
| Reaction Time | 4 hours | 2 hours |
| Yield | ~95% | ~98% |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are provided below.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
This method relies on the activation of an aryl halide by an electron-withdrawing group (in this case, the nitro group) to facilitate nucleophilic attack by an amine.
Materials:
-
1-Chloro-4-nitrobenzene
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-chloro-4-nitrobenzene (1.0 mmol) in DMF (5 mL), add piperidine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 100°C and stir for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
Method 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of carbon-nitrogen bonds.[1][2]
Materials:
-
1-Bromo-4-nitrobenzene
-
Piperidine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 1-bromo-4-nitrobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous, degassed toluene (5 mL) to the flask.
-
Add piperidine (1.2 mmol) to the reaction mixture.
-
Heat the mixture to 100°C and stir for 2 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow and key components of the two synthetic methods.
References
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Comparative Cytotoxicity of 1-(4-Nitrophenyl)piperidine and its Derivatives: A Research Overview
This guide aims to provide a framework for such a comparative study, outlining the necessary experimental protocols and data presentation formats that would be required to generate a robust comparison for researchers, scientists, and drug development professionals. The absence of direct comparative data necessitates a focus on the methodologies that would be employed in such an investigation.
Experimental Protocols
To establish a comparative understanding of the cytotoxicity of 1-(4-Nitrophenyl)piperidine and its derivatives, a series of standardized in vitro assays would be essential.
Cell Viability Assay (MTT Assay)
A fundamental method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a normal human cell line (e.g., HEK293 for kidney epithelial cells) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: this compound and its synthesized derivatives would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions would then be prepared to achieve a range of final concentrations for testing.
-
Treatment: Cells would be seeded in 96-well plates and allowed to adhere overnight. The following day, the culture medium would be replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known cytotoxic drug like Doxorubicin) would be included.
-
Incubation: The treated cells would be incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium would be removed, and MTT solution would be added to each well. The plates would then be incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals would be dissolved by adding a solubilization solution (e.g., DMSO or isopropanol). The absorbance of each well would then be measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability would be calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth, would be determined by plotting a dose-response curve.
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured table to facilitate easy comparison between this compound and its derivatives.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and its Derivatives on Various Cell Lines
| Compound | Derivative Structure | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | HEK293 (Normal Kidney) |
| Parent Compound | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Derivative 1 | [Structure of Derivative 1] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Derivative 2 | [Structure of Derivative 2] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... | ... | ... | ... |
| Doxorubicin | (Positive Control) | Reference Value | Reference Value | Reference Value | Reference Value |
Note: The data in this table is hypothetical and for illustrative purposes only, as no direct comparative studies were found.
Signaling Pathways and Experimental Workflows
Visualizing the experimental workflow and potential signaling pathways involved in cytotoxicity is crucial for understanding the mechanism of action.
Caption: Experimental workflow for comparative cytotoxicity assessment.
Should research indicate that these compounds induce apoptosis, a potential signaling pathway could be visualized as follows.
Safety Operating Guide
Proper Disposal of 1-(4-Nitrophenyl)piperidine: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of chemical waste is paramount in ensuring a safe laboratory environment. This guide offers a detailed, procedural approach to the disposal of 1-(4-Nitrophenyl)piperidine, designed for researchers, scientists, and professionals in drug development.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). The substance is classified with the following hazards:
Required Personal Protective Equipment (PPE):
| PPE Category | Specific Requirements |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber). |
| Eye/Face Protection | Wear safety glasses with side-shields or goggles.[2] |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, use a NIOSH/MSHA approved respirator.[2] |
Step-by-Step Disposal Procedure
The primary disposal method for this compound is to treat it as hazardous chemical waste. It should be disposed of via an approved waste disposal plant.[2] Always adhere to local, regional, and national regulations for hazardous waste disposal.[3]
Step 1: Waste Collection
-
Carefully sweep up the solid this compound, avoiding dust formation.[2]
-
Place the material into a suitable, clearly labeled, and sealed container for disposal.
Step 2: Labeling
-
The waste container must be clearly labeled with the chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
The storage area should be secure and accessible only to authorized personnel.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS or contractor with the Safety Data Sheet (SDS) for this compound.
Accidental Spill and Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Ensure adequate ventilation and wear the required PPE. Avoid breathing dust and contact with skin and eyes.[1]
-
Containment and Clean-up: Sweep up the spilled solid and shovel it into a suitable container for disposal.[2] Do not let the product enter drains.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1-(4-Nitrophenyl)piperidine
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-(4-Nitrophenyl)piperidine. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance in the laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is the first line of defense against exposure to this compound, a compound known to cause skin, eye, and respiratory irritation.[1][2] The following table summarizes the mandatory PPE for handling this chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber gloves are recommended for extended contact. For splash protection, nitrile rubber gloves (minimum 5-mil thickness) may be used, but must be replaced immediately upon contamination. Double gloving is a good practice. | Butyl rubber offers good resistance to nitro compounds.[3] Nitrile gloves provide short-term splash protection but have poor resistance to chemicals like nitrobenzene, indicating potentially limited protection against this compound upon prolonged contact.[4] |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles when there is a risk of splashing or dust generation. | To protect against dust particles and splashes that can cause serious eye irritation.[1][5] |
| Body Protection | A chemical-resistant lab coat, fully buttoned. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. | To prevent skin contact and contamination of personal clothing.[5][6] |
| Respiratory Protection | All handling of solid this compound should be conducted within a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges and a particulate filter should be used. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound in a laboratory setting.
-
Preparation and Pre-Handling:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[1]
-
Assemble and inspect all necessary PPE as detailed in the table above.
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
-
Weighing and Transferring (Solid Compound):
-
Conduct all weighing and transferring activities within the chemical fume hood.
-
Use a disposable weighing boat to prevent contamination of balances and other surfaces.
-
Handle the solid with care to avoid generating dust.[1]
-
Close the container immediately after use.
-
-
Solution Preparation and Use:
-
When dissolving the solid, add the solvent to the vessel containing the this compound slowly to avoid splashing.
-
Ensure all glassware is in good condition and appropriate for the scale of the experiment.
-
Keep all containers with the compound or its solutions clearly labeled and sealed when not in use.
-
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.
-
Waste Segregation:
-
This compound is a non-halogenated organic compound.
-
Collect all solid waste (e.g., contaminated weighing boats, gloves, paper towels) in a designated, labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, labeled hazardous waste container for non-halogenated organic waste.[7][8][9]
-
Do not mix with incompatible waste streams, such as strong oxidizing agents.[5]
-
-
Container Management:
-
Use only approved, compatible, and properly sealed containers for hazardous waste.
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]
-
-
Disposal Procedure:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Emergency Plan
Immediate and appropriate action is critical in the event of an emergency.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.
Chemical Spill
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[11]
-
Carefully sweep the absorbed material into a labeled hazardous waste container.[4][12] Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Place all cleanup materials into the hazardous waste container.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
If the spill is flammable, eliminate all ignition sources.
-
Close the laboratory door and post a warning sign.
-
Contact your institution's emergency response team or EHS office immediately.
-
Provide details of the spilled chemical and the location.
-
Visual Workflow for Safe Handling
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. acs.org [acs.org]
- 4. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. fishersci.es [fishersci.es]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 12. CCOHS: Spill Response - Chemicals [ccohs.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
